KDU691
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-24-21(29)15-5-3-14(4-6-15)19-11-26-20-12-25-18(13-28(19)20)22(30)27(2)17-9-7-16(23)8-10-17/h3-13H,1-2H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMFFISSODJRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C(=O)N(C)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of KDU691 in Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KDU691 is a novel imidazopyrazine compound with potent, multi-stage antimalarial activity against Plasmodium falciparum. Its primary mechanism of action is the selective inhibition of the parasite's phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development and survival. This technical guide provides an in-depth overview of the molecular basis of this compound's activity, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. A significant and unique characteristic of this compound is its potent activity against dihydroartemisinin-induced dormant ring stages, highlighting its potential as a partner drug to combat artemisinin (B1665778) resistance.
Core Mechanism of Action: Targeting Plasmodium PI4K
This compound exerts its antimalarial effect through the potent and selective inhibition of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2][3] This inhibition is achieved through competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P).[2] The disruption of PI4P homeostasis affects various essential cellular processes within the parasite. This compound has demonstrated remarkable selectivity for the parasite's PI4K over human kinases, making it a promising drug candidate with a potentially favorable safety profile.[2][4]
Signaling Pathway
The inhibition of PfPI4K by this compound disrupts the downstream signaling and trafficking events that are dependent on PI4P. This includes the proper localization of effector proteins and the formation of transport vesicles. Resistance studies have identified mutations not only in PfPI4K but also in PfRab11A, a small GTPase involved in vesicular trafficking, suggesting its role in the PI4K-mediated pathway.[5][6]
Caption: this compound signaling pathway in P. falciparum.
Quantitative Data: In Vitro and Ex Vivo Activity
This compound has demonstrated potent activity against various stages of the Plasmodium life cycle. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative metrics reported in the literature.
Table 1: Activity Against Asexual Blood Stages and Resistant Lines
| Parasite Strain/Species | Stage | Assay Type | IC50 / IC90 | Reference |
| P. falciparum (Dd2) | Asexual | 72-hour assay | 1.4 µM (IC90) | [5][6] |
| P. falciparum (field isolates) | Asexual | Ex vivo | ~118 nM (mean IC50) | [2] |
| P. vivax (field isolates) | Asexual | Ex vivo | ~69 nM (mean IC50) | [2] |
| P. falciparum (Dd2-PfPI4K-S1320L) | Asexual | 72-hour assay | 5-fold shift in IC90 vs. WT | [5][6] |
| P. falciparum (Dd2-PfRab11A-D139Y) | Asexual | 72-hour assay | 4-fold shift in IC90 vs. WT | [5][6] |
Table 2: Activity Against Dormant Ring Stages
| Parasite Stage | Treatment | IC50 | Reference |
| Normally developing rings | This compound | No activity | [6][7] |
| DHA-pretreated dormant rings (DP-rings) | This compound | Highly inhibitory | [6][7] |
Table 3: Activity Against Other Life Cycle Stages
| Plasmodium Species | Stage | Assay Type | IC50 | Reference |
| P. yoelii | Liver-stage schizonts | In vitro | 9 nM | [2] |
| P. cynomolgi | Liver-stage hypnozoites | In vitro | ~196 nM | [2][8] |
| P. falciparum | Stage III-IV gametocytes | Lactate dehydrogenase assay | 220 nM | [2] |
| P. falciparum | Transmission (oocysts) | Standard Membrane Feeding Assay | ~316 nM | [2] |
| P. falciparum (field isolates) | Transmission (oocysts) | Ex vivo drug assay | 110 nM | [9][10] |
| P. vivax (recombinant PI4K) | Enzyme | Biochemical assay | 1.5 nM | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Asexual Stage Drug Susceptibility Assay (72-hour)
This assay is used to determine the IC50 of this compound against the asexual blood stages of P. falciparum.
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin (B1671437) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.
-
Drug Dilution: this compound is serially diluted in culture medium in a 96-well plate.
-
Incubation: Synchronized ring-stage parasites are added to the drug-containing plates at a specific parasitemia and hematocrit. The plates are then incubated for 72 hours under standard culture conditions.
-
Growth Measurement: Parasite growth is quantified using the SYBR Green I fluorescence-based assay. A lysis buffer containing SYBR Green I is added to the wells, and fluorescence is measured using a microplate reader.
-
Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.
Assay for Activity Against DHA-Pretreated Dormant Rings (DP-rings)
This protocol is specifically designed to assess the activity of this compound against dormant parasites.[6][7]
-
Induction of Dormancy: Synchronized early ring-stage parasites (3-6 hours post-invasion) are treated with a high concentration of dihydroartemisinin (B1670584) (DHA), typically 700 nM, for 6 hours.[6]
-
Drug Washout: After 6 hours, the DHA is removed by washing the parasite culture with fresh medium.
-
This compound Treatment: The DHA-pretreated parasites (DP-rings) are then exposed to serial dilutions of this compound for a specified period (e.g., 22-24 hours).
-
Viability Assessment: Parasite viability and growth are assessed using High Content Imaging (HCI) with vital dyes such as MitoTracker® Orange, which stains functional mitochondria, and DAPI for DNA.[6]
-
Data Analysis: The percentage of viable parasites is determined relative to a DMSO-treated control, and the IC50 is calculated.
Caption: Workflow for assessing this compound activity on DP-rings.
In Vitro PI4K Kinase Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant Plasmodium PI4K.[2]
-
Recombinant Protein: Full-length recombinant P. vivax PI4K (PvPI4K) is expressed and purified.
-
Reaction Mixture: The kinase reaction is performed in a buffer containing the purified enzyme, a lipid substrate (e.g., phosphatidylinositol), and ATP.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature.
-
Detection of Activity: Kinase activity is measured by quantifying the amount of ADP produced, often using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 is determined by plotting the percentage of inhibition against the this compound concentration.
Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold standard for evaluating the transmission-blocking activity of a compound.[2][11]
-
Gametocyte Culture: Mature P. falciparum gametocytes are cultured in vitro.
-
Compound Treatment: The gametocyte culture is treated with different concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).
-
Mosquito Feeding: The treated gametocyte culture is mixed with human blood and fed to Anopheles mosquitoes through a membrane feeding apparatus.
-
Oocyst Counting: After 7-10 days, the mosquito midguts are dissected, stained with mercurochrome, and the number of oocysts is counted under a microscope.
-
Data Analysis: The transmission-blocking effect is determined by comparing the number of oocysts in mosquitoes fed with this compound-treated gametocytes to the control group. The IC50 for transmission blocking is then calculated.
Resistance and Target Validation
The identification of PfPI4K as the target of this compound was validated through the generation of resistant parasite lines. In vitro selection studies revealed that resistance to this compound is conferred by mutations in the pfpi4k gene, specifically at the ATP-binding site.[5][6] Furthermore, mutations in pfrab11a, a gene encoding a protein involved in the PI4K signaling pathway, also lead to reduced susceptibility, confirming the on-target activity of this compound.[5][6]
Conclusion
This compound is a potent, multi-stage antimalarial agent that acts via the inhibition of Plasmodium falciparum PI4K. Its unique activity profile, particularly its ability to eliminate dormant ring stages that are not susceptible to artemisinins, positions it as a highly valuable candidate for inclusion in future antimalarial combination therapies. The detailed mechanistic understanding and established experimental protocols for this compound provide a solid foundation for its further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Plasmodium PI(4)K inhibitor this compound selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
KDU691: A Potent PI4K Inhibitor for Malaria Parasites - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium parasites necessitate the urgent development of novel antimalarial agents with unique mechanisms of action. One such promising target is the phosphatidylinositol 4-kinase (PI4K), a lipid kinase essential for multiple stages of the parasite's life cycle. KDU691, an imidazopyrazine compound, has been identified as a potent and selective inhibitor of Plasmodium PI4K. This technical guide provides an in-depth overview of this compound, summarizing its activity, mechanism of action, and the experimental protocols used for its characterization.
Data Presentation: In Vitro and In Vivo Activity of this compound
The antimalarial activity of this compound has been evaluated across various Plasmodium species and life cycle stages. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound against Asexual Blood Stages of Plasmodium spp.
| Plasmodium Species | Strain/Isolate | IC50 (nM) | Assay Method | Reference |
| P. falciparum | Multiple drug-resistant strains | 27 - 70 | Cell-based screen | [1] |
| P. falciparum | Field Isolates (mean) | ~118 | Ex vivo analysis | [1] |
| P. vivax | Field Isolates (mean) | ~69 | Ex vivo analysis | [1] |
| P. falciparum | W2 | IC90: 700 | SYBR Green assay | [2] |
| P. falciparum | Dd2 (Wild-Type) | IC90: 1400 | Standard 72-hour drug assay | [3] |
| P. falciparum | Dd2-PfPI4K-S1320L (Resistant) | 5-fold shift from WT | Standard 72-hour drug assay | [3] |
| P. falciparum | Dd2-PfRab11A-D139Y (Resistant) | 4-fold shift from WT | Standard 72-hour drug assay | [3] |
| P. malariae | - | Highly inhibitory | Ex vivo assessment | [4] |
Table 2: Activity of this compound against Other Plasmodium Life Cycle Stages
| Life Cycle Stage | Plasmodium Species | IC50/EC50 (nM) | Assay Method | Reference |
| Liver Stage Schizonts | P. yoelii | < 160 | Cell-based assay | [1] |
| Liver Stage Hypnozoites | P. cynomolgi | ~196 | In vitro culture | [1] |
| Gametocytes | P. falciparum | 220 | Gametocyte viability assay | [1] |
| Transmission Blocking | P. falciparum | Complete inhibition at 1000 nM | Standard Membrane Feeding Assay | [1] |
| Liver Stage Hypnozoites | P. cynomolgi | 180 | In vitro liver-stage assay | [5] |
| Liver Stage Schizonts | P. cynomolgi | 61 | In vitro liver-stage assay | [5] |
Table 3: In Vivo Efficacy of this compound
| Plasmodium Species | Animal Model | Dosing | Outcome | Reference |
| P. berghei (luciferase-expressing) | Mouse | Single oral dose of 7.5 mg/kg | Prophylactic protection | [1] |
| P. cynomolgi | Rhesus Macaque | 5 daily oral doses of 20 mg/kg | Prophylactic protection, but did not prevent relapse (no radical cure) | [5] |
Mechanism of Action of this compound
This compound exerts its antimalarial effect by targeting the ATP-binding pocket of the parasite's phosphatidylinositol 4-kinase (PI4K). This inhibition disrupts the normal intracellular distribution of phosphatidylinositol 4-phosphate (PI4P), a crucial lipid second messenger involved in vesicular trafficking and signaling pathways. This disruption ultimately leads to a blockage in the late stages of parasite development, specifically interfering with the plasma membrane ingression around developing daughter merozoites.[1][6]
Interestingly, while this compound shows little to no activity against normally developing ring-stage parasites, it is highly effective against dihydroartemisinin (B1670584) (DHA)-pretreated dormant rings (DP-rings).[2][7] This suggests a potential synergistic effect when combined with artemisinin-based therapies.
Mandatory Visualizations
Caption: this compound inhibits the PI4K signaling pathway in Plasmodium.
Caption: Experimental workflow for the evaluation of this compound.
Experimental Protocols
P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I Method)
This assay is widely used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.[8][9][10]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (RPMI 1640 with supplements)
-
Human red blood cells (RBCs)
-
96-well black, clear-bottom microtiter plates
-
This compound stock solution (in DMSO)
-
SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µl/ml SYBR Green I dye)[11]
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete medium in the 96-well plate. Include drug-free wells (negative control) and uninfected RBCs (background control).
-
Add synchronized ring-stage P. falciparum culture to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, freeze the plate at -80°C to lyse the RBCs.
-
Thaw the plate and add 100 µl of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
In Vivo Efficacy in a P. berghei Mouse Model
This protocol assesses the prophylactic and curative efficacy of this compound in a rodent malaria model.[12][13][14]
Materials:
-
P. berghei (e.g., luciferase-expressing strain for bioluminescence imaging)
-
Female Swiss Webster or similar mice
-
This compound formulation for oral administration
-
Vehicle control
-
Bioluminescence imaging system (if using luciferase-expressing parasites)
-
Giemsa stain and microscope slides
Procedure (Prophylactic Test):
-
Administer a single oral dose of this compound (e.g., 7.5 mg/kg) to a group of mice.[1]
-
Shortly after treatment, infect the mice intravenously or intraperitoneally with P. berghei sporozoites or infected red blood cells.
-
Monitor the mice for the development of parasitemia daily by bioluminescence imaging or Giemsa-stained blood smears.
-
Compare the parasitemia levels and survival rates of the treated group with a vehicle-treated control group.
Procedure (Curative Test - 4-Day Suppressive Test):
-
Infect mice with P. berghei infected red blood cells.
-
Initiate treatment with this compound 2-4 hours post-infection and continue for four consecutive days.
-
On day 4 post-infection, collect blood smears, stain with Giemsa, and determine the percentage of parasitemia.
-
Calculate the percent suppression of parasitemia compared to the vehicle-treated control group.
Standard Membrane Feeding Assay (SMFA) for Transmission Blocking Activity
This assay evaluates the ability of this compound to block the transmission of P. falciparum from an infected blood meal to mosquitoes.[15][16][17]
Materials:
-
Mature P. falciparum gametocyte culture
-
Anopheles spp. mosquitoes (e.g., An. stephensi)
-
Membrane feeding apparatus with a water jacket maintained at 37°C
-
Parafilm or natural membrane
-
This compound
-
Mercurochrome solution
-
Microscope
Procedure:
-
Add this compound at the desired concentration (e.g., 1 µM) to the mature gametocyte culture.[1] Include a drug-free control.
-
Place the culture in the membrane feeder.
-
Allow starved female mosquitoes to feed on the blood meal through the membrane for 20-30 minutes.
-
Remove unfed mosquitoes.
-
Maintain the fed mosquitoes for 7-10 days at an appropriate temperature and humidity to allow for oocyst development.
-
Dissect the midguts of at least 20 mosquitoes from each group.
-
Stain the midguts with mercurochrome and count the number of oocysts under a microscope.
-
Determine the transmission-blocking activity by comparing the oocyst prevalence and intensity between the this compound-treated and control groups.
High-Content Imaging for PI4P Localization
This method visualizes the effect of this compound on the intracellular distribution of PI4P.[11][18][19]
Materials:
-
P. falciparum line expressing a PI4P-binding probe (e.g., GFP-PHOsh2)
-
Optical-bottom 96-well plates
-
This compound
-
DNA stain (e.g., DAPI)
-
High-content imaging system (automated confocal microscope)
Procedure:
-
Culture the P. falciparum line expressing the PI4P probe in the optical-bottom plates.
-
Treat the parasites with this compound at a concentration known to inhibit growth for a defined period (e.g., 4 hours).
-
Stain the parasite nuclei with DAPI.
-
Acquire images using the high-content imaging system, capturing both the GFP and DAPI channels.
-
Analyze the images to determine the localization of the GFP-PHOsh2 probe. In untreated parasites, the probe localizes to intracellular foci and the plasma membrane. Upon treatment with a PI4K inhibitor, the intracellular pool is depleted, and the probe redistributes to the plasma membrane.[1]
Conclusion
This compound is a potent inhibitor of Plasmodium PI4K with activity against multiple life cycle stages of the malaria parasite. Its unique mechanism of action and its efficacy against dormant parasite forms make it a valuable tool for malaria research and a promising lead for the development of new antimalarial therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other PI4K inhibitors.
References
- 1. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Plasmodium PI(4)K inhibitor this compound selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasmodium malariae and Plasmodium falciparum comparative susceptibility to antimalarial drugs in Mali | Medicines for Malaria Venture [mmv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iddo.org [iddo.org]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 11. High content live cell imaging for the discovery of new antimalarial marine natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.nyu.edu [med.nyu.edu]
- 13. benchchem.com [benchchem.com]
- 14. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.malariaworld.org [media.malariaworld.org]
- 17. Video: Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
KDU691: A Technical Guide to its Discovery, Chemical Profile, and Mechanism of Action
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of KDU691, a potent anti-parasitic agent targeting Plasmodium phosphatidylinositol 4-kinase (PI4K). It details the discovery, chemical structure, and biological activity of this compound, along with relevant experimental protocols and its role within the PI4K signaling pathway.
Discovery and Development
This compound, an imidazopyrazine derivative, was identified through a cell-based phenotypic screen against the asexual blood stages of Plasmodium falciparum.[1] This screening effort aimed to discover novel antimalarial compounds with mechanisms of action distinct from existing drugs. This compound emerged as a promising candidate due to its potent activity against multiple drug-resistant parasite strains, suggesting a novel molecular target.[1][2] Subsequent chemical optimization of the initial hits led to the development of this compound, which demonstrated improved potency and drug-like properties suitable for in vivo evaluation.[3]
Chemical Structure and Properties
This compound is characterized by a core imidazopyrazine scaffold. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-(4-chlorophenyl)-N-methyl-2-(4-(methylcarbamoyl)phenyl)-imidazo[1,2-a]pyrazine-6-carboxamide | |
| CAS Number | 1513879-19-0 | [4] |
| Molecular Formula | C22H18ClN5O2 | [4] |
| Molecular Weight | 419.86 g/mol | [4] |
| SMILES | CNC(=O)c1ccc(cc1)c2cn3cc(nc3n2)C(=O)N(C)c4ccc(Cl)cc4 | [5] |
Biological Activity and Quantitative Data
This compound exhibits potent inhibitory activity against various stages of the Plasmodium life cycle, making it a multi-stage antimalarial candidate. Its primary mechanism of action is the specific inhibition of Plasmodium PI4K, a lipid kinase essential for parasite development and intracellular signaling.[1][2][5]
In Vitro Activity
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound against different Plasmodium species and life cycle stages.
Table 1: Activity against Liver Stages
| Parasite Species | Stage | IC50 | Reference |
| P. cynomolgi | Hypnozoites | 0.18 µM (range: 0.06 - 0.7 µM) | [3][6] |
| P. cynomolgi | Developing EEFs (schizonts) | 0.061 µM (range: 0.02 - 0.4 µM) | [3][4][6] |
| P. yoelii | Liver Stage | < 160 nM | [1] |
Table 2: Activity against Blood Stages
| Parasite Species | Strain | IC50 | Reference |
| P. falciparum | Drug-resistant strains | 27 - 70 nM | [1] |
| P. falciparum | Field isolates | ~118 nM | [1] |
| P. vivax | Field isolates | ~69 nM | [1] |
| P. falciparum (Dd2) | Dihydroartemisinin-pretreated rings (DP-rings) | 1.4 µM (IC90) | [7] |
Table 3: Activity against Gametocytes and Transmission
| Activity | IC50 | Reference |
| Gametocyte Viability | 220 nM | [1][2] |
| Transmission Blocking (Oocyst density) | ~316 nM | [1][2] |
Mechanism of Action and Signaling Pathway
This compound exerts its antimalarial effect by inhibiting Plasmodium PI4K. This enzyme plays a crucial role in the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid involved in vesicular trafficking and membrane dynamics within the parasite.
By inhibiting PI4K, this compound disrupts the intracellular distribution of PI4P, leading to impaired trafficking of proteins and lipids essential for parasite growth and replication.[1] This disruption has been shown to block a late step in parasite development, specifically the ingression of the plasma membrane around developing daughter merozoites during schizogony.[1]
References
- 1. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. journals.asm.org [journals.asm.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
KDU691: A Deep Dive into its Activity Against Plasmodium vivax Liver Stages
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the imidazopyrazine compound KDU691 and its potent activity against the liver stages of Plasmodium vivax, the parasite responsible for relapsing malaria. This compound, a selective inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), has demonstrated significant efficacy against both the developing schizonts and the dormant hypnozoites in preclinical studies. This document collates key quantitative data, details the experimental protocols used to assess its activity, and visualizes the underlying mechanism and experimental workflows.
Quantitative Assessment of this compound Activity
The inhibitory activity of this compound against Plasmodium liver stages has been quantified in several studies, primarily using P. cynomolgi, a closely related primate malaria parasite that serves as a reliable model for P. vivax due to its formation of hypnozoites. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound against P. cynomolgi Liver Stages [1][2]
| Parasite Stage | IC50 (µM) | IC50 Range (µM) | Comparator: Primaquine IC50 (µM) | Comparator: Atovaquone IC50 (µM) |
| Hypnozoites | 0.18 ± 0.21 | 0.06 - 0.7 | 0.84 | Not effective |
| Schizonts (Developing EEFs) | 0.061 ± 0.048 | 0.02 - 0.4 | 0.37 | >10 |
Data presented as mean ± standard deviation from multiple independent assays. EEFs: Exo-erythrocytic forms.
Table 2: In Vitro Activity of this compound against other Plasmodium Species [3]
| Species | Stage | IC50 (nM) |
| P. yoelii | Liver-stage schizonts | ~9 |
| P. vivax | Asexual blood-stages (field isolates) | ~69 |
| P. falciparum | Asexual blood-stages (field isolates) | ~118 |
| P. cynomolgi | Liver-resident hypnozoites | ~196 |
Mechanism of Action: PI4K Inhibition
This compound exerts its antiplasmodial effect by targeting phosphatidylinositol 4-kinase (PI4K), a crucial enzyme in the parasite's lipid metabolism and signaling pathways.[4][5] Inhibition of PI4K disrupts the intracellular distribution of phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger. This disruption is thought to interfere with essential cellular processes such as membrane trafficking, which is critical for the development and survival of the parasite within the host hepatocyte.[3]
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of this compound's activity against Plasmodium liver stages.
In Vitro P. cynomolgi Liver Stage Assay
This assay is critical for assessing the direct activity of compounds against both developing schizonts and dormant hypnozoites.[1][2]
Methodology:
-
Hepatocyte Seeding: Primary rhesus monkey hepatocytes are seeded in multi-well plates (e.g., 96- or 384-well) and cultured to form a monolayer.
-
Sporozoite Infection: P. cynomolgi sporozoites, harvested from the salivary glands of infected Anopheles mosquitoes, are added to the hepatocyte cultures.
-
Compound Administration:
-
Prophylactic Assay: this compound is added to the culture medium shortly after sporozoite invasion.
-
Radical Cure Assay: The compound is added at a later time point (e.g., 5 days post-infection) to assess its effect on established hypnozoites.
-
-
Incubation: The infected and treated hepatocyte cultures are incubated for a period of 6 to 8 days to allow for parasite development.
-
Immunofluorescence Staining: Following incubation, the cells are fixed and stained with antibodies against parasite-specific proteins (e.g., HSP70) to visualize the liver-stage parasites.
-
High-Content Imaging and Analysis: An automated imaging system is used to capture images of the stained parasites. Image analysis software is then employed to differentiate and quantify the number and size of small (hypnozoites) and large (schizonts) parasite forms.
-
IC50 Determination: Dose-response curves are generated by plotting the percentage of parasite inhibition against the compound concentration. The 50% inhibitory concentration (IC50) is then calculated using a nonlinear regression model.[1]
In Vivo Efficacy Studies
In vivo studies in animal models are essential to evaluate the prophylactic and radical cure potential of this compound.
A single oral dose of this compound has been shown to provide complete protection against P. berghei infection in mice.[1][3]
Methodology:
-
Animal Model: CD-1 or similar mouse strains are used.
-
Drug Formulation and Administration: this compound is formulated as a suspension for oral gavage. A common formulation includes 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in water.[5]
-
Dosing: A single oral dose (e.g., 7.5 mg/kg) is administered to the mice.[3]
-
Sporozoite Challenge: Mice are challenged with an intravenous injection of luciferase-expressing P. berghei sporozoites.
-
Monitoring: Parasite development in the liver is monitored using bioluminescence imaging. Blood-stage parasitemia is monitored by microscopic examination of Giemsa-stained blood smears.
Studies in P. cynomolgi-infected rhesus macaques provide a more stringent test of efficacy against a relapsing malaria species.
Methodology:
-
Animal Model: Rhesus macaques are infected with P. cynomolgi sporozoites.
-
Drug Formulation and Administration: this compound is administered orally.
-
Dosing Regimen:
-
Prophylaxis: A daily oral dose (e.g., 20 mg/kg) is administered for 5 consecutive days, starting shortly after sporozoite infection.
-
Radical Cure: Treatment is initiated after the primary blood-stage infection has been cleared with a standard blood-stage antimalarial, to specifically target the remaining liver hypnozoites.
-
-
Monitoring:
-
Blood smears are regularly examined to detect the emergence of blood-stage parasites.
-
The time to first relapse is a key endpoint for radical cure studies.
-
During treatment, animals are monitored for any adverse effects. For instance, a transient yellowing of the skin due to an accumulation of bilirubin (B190676) has been observed with this compound treatment in macaques.[2][5]
-
In Vivo Study Outcomes:
-
Prophylaxis: Prophylactic treatment with this compound completely prevented the development of blood-stage parasitemia in rhesus macaques.[1]
-
Radical Cure: In contrast, when tested for radical cure, this compound did not prevent relapse, indicating that while it is effective against developing liver stages, it may not be sufficient to eliminate established, dormant hypnozoites.[2]
Conclusion
This compound is a potent inhibitor of Plasmodium vivax liver stages, demonstrating excellent prophylactic activity in preclinical models. Its mechanism of action, through the inhibition of PI4K, represents a novel and promising target for antimalarial drug development. While its efficacy as a radical cure agent for eliminating dormant hypnozoites is limited, its strong activity against developing liver-stage parasites underscores the potential of PI4K inhibitors as valuable tools for malaria prevention. Further research and development of compounds targeting this pathway are warranted to address the challenge of relapsing malaria.
References
KDU691: A Potent Inhibitor of Malaria Parasite Gametocytes and Transmission
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KDU691 is a novel imidazopyrazine compound that has demonstrated potent activity against multiple life stages of the Plasmodium parasite, the causative agent of malaria. This technical guide provides a comprehensive overview of the anti-gametocyte activity of this compound, its mechanism of action, and detailed protocols for its evaluation. This compound targets Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for parasite development and survival. By inhibiting PfPI4K, this compound disrupts essential signaling pathways, leading to potent gametocytocidal effects and complete blockage of parasite transmission to mosquitoes. This document is intended to serve as a resource for researchers in the field of antimalarial drug discovery and development.
Introduction
The global effort to eradicate malaria is hampered by the parasite's ability to develop resistance to existing drugs and the persistence of transmissible sexual stage parasites, known as gametocytes. Gametocytes are responsible for the transmission of malaria from humans to mosquitoes. Therefore, compounds with activity against gametocytes are essential components of the malaria elimination agenda. This compound has emerged as a promising transmission-blocking candidate due to its potent activity against both immature and mature P. falciparum gametocytes.
Chemical Properties of this compound
This compound is an imidazopyrazine derivative with the following chemical structure:
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | N-(4-(6-chloroimidazo[1,2-a]pyrazin-8-yl)phenyl)acetamide |
| Molecular Formula | C16H12ClN5O |
| Molecular Weight | 325.75 g/mol |
| CAS Number | 1449591-75-9 |
Anti-gametocyte and Transmission-Blocking Activity
This compound exhibits potent, dose-dependent activity against P. falciparum gametocytes and effectively blocks parasite transmission to mosquitoes.
Table 2: In Vitro Anti-gametocyte and Transmission-Blocking Activity of this compound
| Assay | Parameter | Value | Reference |
| Gametocyte Viability Assay | IC50 (P. falciparum) | 220 nM | [1] |
| Gamete Formation Assay | % Inhibition at 200 nM | 60% | [1] |
| Standard Membrane Feeding Assay (SMFA) | IC50 (Oocyst Density) | ~316 nM | [1] |
| Standard Membrane Feeding Assay (SMFA) | IC50 (Oocyst Prevalence) | ~370 nM | [1] |
| Standard Membrane Feeding Assay (SMFA) | Transmission Blockade at 1 µM | Complete | [1] |
Mechanism of Action: Inhibition of PfPI4K Signaling
This compound exerts its antimalarial effect by targeting and inhibiting Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). PfPI4K is a critical enzyme that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid that regulates various cellular processes, including vesicular trafficking and membrane biology.
This compound binds to the ATP-binding pocket of PfPI4K, preventing the phosphorylation of its substrate.[1] This inhibition disrupts the localization and function of downstream effectors that rely on PI4P for their activity. One such effector is the calcium-dependent protein kinase 7 (PfCDPK7), which plays a role in phospholipid biosynthesis. By disrupting this pathway, this compound ultimately impairs parasite development and viability across multiple life stages, including the gametocyte stage.
Caption: Mechanism of this compound action via inhibition of the PfPI4K signaling pathway.
Experimental Protocols
Gametocyte Viability Assay
This protocol outlines a method to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum gametocytes.
References
A Technical Guide to the Activity of KDU691 Against Dormant Plasmodium Parasites
Executive Summary: The emergence of drug-resistant malaria and the persistent challenge of relapse from dormant parasite forms necessitate novel therapeutic strategies. KDU691, an imidazopyrazine compound, has been identified as a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development. This document provides a comprehensive technical overview of the effects of this compound on two distinct types of dormant malaria parasites: the liver-stage hypnozoites of relapsing malaria species (P. vivax, P. cynomolgi) and the artemisinin-induced dormant ring stages of P. falciparum. While this compound demonstrates prophylactic activity by eliminating developing liver stages, it is notably ineffective at providing a radical cure by eradicating established hypnozoites. Conversely, it displays potent and selective inhibitory activity against dormant P. falciparum ring stages that survive artemisinin (B1665778) treatment, highlighting a unique potential application in combating artemisinin resistance. This guide details the mechanism of action, quantitative efficacy data, and the experimental protocols used to evaluate this compound.
Core Mechanism of Action: PI4K Inhibition
This compound is an investigational antimalarial compound belonging to the imidazopyrazine class.[1][2] Its primary mechanism of action is the inhibition of the Plasmodium phosphatidylinositol 4-kinase (PI4K).[1][3][4] This enzyme is vital for multiple stages of the parasite's life cycle, playing a key role in membrane trafficking and signaling by regulating pools of phosphatidylinositol 4-phosphate (PI4P).[3] Disruption of this pathway, particularly its interaction with effectors like the Rab11A GTPase, interferes with critical processes such as the formation of daughter merozoites during the blood stage, leading to parasite death.[3] The validation of PI4K as the target was confirmed through genetic studies where parasites engineered with mutations in PfPI4K showed resistance to this compound.[2][5]
Efficacy Against Liver-Stage Hypnozoites (P. vivax & P. cynomolgi)
Hypnozoites are dormant forms of Plasmodium parasites that reside in the liver and are responsible for the relapsing infections characteristic of P. vivax and P. ovale malaria. A drug with "radical cure" capabilities must eliminate these forms.
In Vitro and In Vivo Activity
This compound has demonstrated activity against liver-stage parasites, including hypnozoites, in preclinical models. In vitro assays using the simian parasite P. cynomolgi, a model for P. vivax, showed that this compound could inhibit both developing liver schizonts and the smaller, dormant hypnozoite forms.[3][4][6][7] However, this in vitro potency did not translate to in vivo efficacy for radical cure.[6][7]
In a key study using a P. cynomolgi rhesus macaque model, this compound administered as a radical cure regimen (after the initial blood-stage infection was cleared) failed to prevent relapse in any of the treated animals.[6][7] It only managed to delay the time to relapse by approximately 6.8 days compared to the untreated control group.[6] In contrast, when administered prophylactically at the time of infection, this compound was fully protective, preventing the establishment of blood-stage parasitemia.[6][7] This indicates that while this compound can eliminate developing liver parasites, it cannot eradicate established, dormant hypnozoites.[6] More recent ex-vivo studies using Ethiopian P. vivax clinical isolates confirmed this finding, showing that this compound was ineffective against hypnozoites at concentrations that successfully inhibited schizont development.[8][9]
Data Summary
Table 1: In Vitro Activity of this compound against Liver-Stage Parasites
| Parasite Stage | Species | IC50 Value (μM) | Source |
|---|---|---|---|
| Hypnozoites | P. cynomolgi | 0.18 ± 0.21 | [6][7] |
| Liver Schizonts | P. cynomolgi | 0.061 ± 0.048 | [6][7] |
| Hypnozoites | P. vivax (Ethiopian Isolate) | Ineffective at 0.5 µM |[8][9] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Treatment Mode | Species Model | Dosing Regimen | Outcome | Source |
|---|---|---|---|---|
| Prophylactic | P. berghei (mice) | 7.5 mg/kg (single dose) | Complete protection | [6][7][10] |
| Prophylactic | P. cynomolgi (rhesus) | 20 mg/kg (5 daily doses) | Fully protective | [6][7] |
| Radical Cure | P. cynomolgi (rhesus) | 20 mg/kg (5 daily doses) | Failed to prevent relapse |[6][7] |
These findings strongly suggest that PI4K is a valid target for malaria prophylaxis but not for radical cure.[6][7]
Efficacy Against Artemisinin-Induced Dormant Ring Stages (P. falciparum)
A significant challenge in P. falciparum malaria is the emergence of artemisinin resistance, which is linked to the ability of a sub-population of early ring-stage parasites to enter a state of dormancy or cell cycle arrest upon exposure to dihydroartemisinin (B1670584) (DHA).[2][11] These DHA-pretreated rings (DP-rings) can resume growth after the drug is cleared, leading to treatment failure.[2][11]
A Unique and Opposite Activity Profile
This compound exhibits a striking and therapeutically relevant activity profile against these dormant rings. While this compound shows no activity against normally developing P. falciparum ring stages, it is highly inhibitory against DP-rings.[2][11] This effect is the direct opposite of artemisinin, which targets active rings but spares the dormant ones. This selective activity against DP-rings holds true even for artemisinin-resistant parasite strains that express mutations in the K13 gene.[2][11]
This suggests that the physiological state of dormancy induced by DHA sensitizes the parasites to PI4K inhibition. The mechanism is confirmed to be PI4K-dependent, as this compound-resistant parasite lines show significantly reduced susceptibility to the drug in DP-ring assays.[2][5]
Table 3: Activity of this compound against P. falciparum Ring Stages
| Parasite Stage | Condition | This compound Activity | Source |
|---|---|---|---|
| Normal Rings | Standard Culture | No activity | [2][11] |
| Dormant Rings (DP-rings) | Post-DHA Treatment | Highly Inhibitory | [2][11] |
| Dormant Rings (DP-rings) | K13-mutant (ART-Resistant) | Highly Inhibitory |[2][11] |
Experimental Methodologies
In Vitro Dormant Ring-Stage (DP-ring) Assay
This assay evaluates the susceptibility of artemisinin-induced dormant parasites to a test compound.
Protocol:
-
Parasite Synchronization: P. falciparum cultures (e.g., NF54 or Dd2 strains) are tightly synchronized to the early ring stage (0-3 hours post-invasion) using methods such as sorbitol lysis.
-
Dormancy Induction: Synchronized ring-stage parasites are exposed to a high concentration of dihydroartemisinin (DHA), typically 700 nM, for 6 hours to induce a dormant state.
-
Drug Removal: The DHA is thoroughly washed from the culture medium.
-
Compound Exposure: The resulting DP-rings are incubated with serial dilutions of this compound for a defined period (e.g., 24-48 hours). A vehicle control (DMSO) is run in parallel.
-
Viability Assessment: Parasite viability or growth is measured. A common method is High Content Imaging (HCI) using a combination of a mitochondrial potential dye (e.g., MitoTracker Orange) to identify live parasites and a nuclear stain (e.g., Hoechst) to count total parasites. Growth is normalized to the DMSO-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Plasmodium PI(4)K inhibitor this compound selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. PI4 Kinase Is a Prophylactic but Not Radical Curative Target in Plasmodium vivax-Type Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethiopian Plasmodium vivax hypnozoites formation dynamics and their susceptibility to reference antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. malariaworld.org [malariaworld.org]
- 10. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of KDU691 in Blocking Malaria Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria elimination strategies are increasingly focused on agents that not only cure the disease but also prevent its transmission. KDU691, a potent imidazopyrazine-based inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), has emerged as a significant multi-stage antimalarial candidate with profound transmission-blocking capabilities. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative efficacy across various parasite life stages, and the experimental protocols used for its evaluation.
Introduction: The Multi-Stage Threat of this compound
This compound is a synthetic imidazopyrazine compound identified for its potent activity against multiple life stages of Plasmodium parasites, the causative agents of malaria[1][2]. Unlike traditional antimalarials that target only the symptomatic blood stages, this compound demonstrates efficacy against liver-stage schizonts and hypnozoites (implicated in relapse), asexual blood stages, and the gametocyte stages responsible for transmission to mosquitoes[1][2]. This multi-stage activity, particularly its effect on gametocytes and subsequent development in the mosquito, positions this compound as a promising tool for both malaria treatment and transmission interruption. Its primary molecular target is the Plasmodium phosphatidylinositol 4-kinase (PfPI4K), an enzyme crucial for parasite development and cellular trafficking[1][3][4].
Mechanism of Action: Inhibition of PfPI4K Signaling
This compound exerts its antimalarial effect by targeting the ATP-binding pocket of PfPI4K[1]. This inhibition disrupts the normal production and distribution of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid, within the parasite. The disruption of PI4P homeostasis is believed to interfere with essential cellular processes, leading to parasite death across different life stages. The selectivity of this compound for the parasite kinase over its human orthologs enhances its therapeutic potential[3].
Quantitative Data on Efficacy
This compound has demonstrated potent, dose-dependent activity across the Plasmodium lifecycle. The following tables summarize the key quantitative metrics from in vitro and ex vivo studies.
Table 1: In Vitro & Ex Vivo Activity of this compound against Plasmodium Stages
| Parasite Species | Stage | Assay Type | IC₅₀ Value (nM) | Reference |
| P. falciparum | Asexual Blood Stages | Cell-based screen | 27 - 70 | [1] |
| P. falciparum | Gametocytes | Viability Assay | 220 | [1] |
| P. cynomolgi | Liver-stage Hypnozoites | In vitro culture | ~196 | [1] |
| P. cynomolgi | Liver Schizonts | In vitro culture | 61 | [5] |
| P. vivax | Asexual Blood Stages | Field Isolates | ~69 | [1] |
| P. yoelii | Liver Stages | Cell-based assay | < 160 (as low as 9) | [1] |
Table 2: Transmission-Blocking Efficacy of this compound (P. falciparum)
| Assay Type | Endpoint Measured | Concentration (nM) | Result | Reference |
| Gamete Formation Assay | Reduction in Gamete Formation | 200 | 60% reduction | [1] |
| Standard Membrane Feeding Assay (SMFA) | Oocyst Density (Intensity) | ~316 | 50% inhibition (IC₅₀) | [1] |
| Standard Membrane Feeding Assay (SMFA) | Oocyst Prevalence (% Infected) | ~370 | 50% inhibition (IC₅₀) | [1] |
| Standard Membrane Feeding Assay (SMFA) | Oocyst Count | 1000 | Complete inhibition of transmission | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key assays used to determine the transmission-blocking potential of this compound.
Gametocyte Viability Assay
This assay determines the dose-dependent effect of a compound on the viability of mature P. falciparum gametocytes.
-
Gametocyte Culture: Culture P. falciparum (e.g., NF54 strain) to produce mature Stage V gametocytes.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in culture medium. The final DMSO concentration should be non-toxic to the parasites (e.g., ≤0.1%).
-
Treatment: Add the diluted compound to wells containing an enriched population of mature gametocytes. Include positive (e.g., dihydroartemisinin) and negative (vehicle control) controls.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) under standard culture conditions.
-
Viability Assessment: Assess gametocyte viability using a metabolic marker (e.g., AlamarBlue) or a flow cytometry-based method that measures mitochondrial membrane potential.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve.
Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold-standard assay to directly measure the transmission-blocking activity of a compound by assessing oocyst development in mosquitoes[1][6][7].
-
Gametocyte Culture & Compound Incubation: Treat mature (Stage V) P. falciparum gametocyte cultures with this compound at various concentrations for 24 hours prior to the feed[1].
-
Blood Meal Preparation: Centrifuge the treated gametocyte culture and resuspend the cells in human serum and fresh red blood cells to a final hematocrit of 50%. Add fresh compound to the blood meal to maintain the desired concentration[1].
-
Mosquito Feeding: Place the prepared blood meal in a membrane feeder apparatus maintained at 37°C. Allow a cage of starved female Anopheles mosquitoes (e.g., An. stephensi) to feed on the blood meal through the membrane for a set period.
-
Mosquito Maintenance: After feeding, remove unfed mosquitoes. Maintain the engorged mosquitoes in a secure insectary at 26-28°C with access to a sugar solution[8].
-
Midgut Dissection: After 7-8 days, dissect the midguts from a sample of surviving mosquitoes (e.g., n=20)[1][8].
-
Oocyst Counting: Stain the midguts with a dye (e.g., 0.4% mercurochrome) and count the number of oocysts using a light microscope[8].
-
Data Analysis: Determine the transmission-blocking effect by comparing oocyst intensity (mean number of oocysts per mosquito) and prevalence (percentage of infected mosquitoes) between the this compound-treated groups and the vehicle control group[1].
In Vivo Prophylactic and Therapeutic Efficacy
In vivo studies in rodent models have corroborated the potent activity of this compound. A single oral dose of 7.5 mg/kg administered at the time of infection was sufficient to provide complete prophylactic protection to mice against P. berghei sporozoite challenge[1]. Furthermore, the same dose was able to rapidly eliminate established liver-stage infections when administered 24 to 48 hours post-inoculation, demonstrating therapeutic potential against these early parasitic stages[1].
Conclusion and Future Directions
This compound represents a significant advancement in the search for multi-stage antimalarials. Its potent inhibition of PfPI4K provides a mechanism to attack the malaria parasite at multiple points in its lifecycle, including the critical transmission stages. The compound's ability to completely block transmission in laboratory settings at a concentration of 1 µM highlights its potential as a component of future malaria elimination campaigns[1]. Further research will need to focus on its clinical efficacy, safety profile in humans, and its potential role in combination therapies to combat drug resistance and accelerate the goal of a malaria-free world.
References
- 1. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development [mdpi.com]
- 7. mmv.org [mmv.org]
- 8. Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of KDU691 and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium parasites, the causative agents of malaria, pose a significant threat to global public health. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. One such promising compound is KDU691, an imidazopyrazine-based inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K). PI4K is a crucial enzyme in the parasite's life cycle, involved in essential processes such as membrane trafficking.[1] Inhibition of this kinase represents a key vulnerability in the parasite, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing their biological activities, the experimental protocols used for their evaluation, and the key signaling pathways involved.
Core Structure and Mechanism of Action
This compound belongs to the imidazopyrazine class of compounds and exerts its antimalarial effect by targeting the ATP-binding pocket of Plasmodium PI4K.[2] This inhibition disrupts the normal function of the kinase, leading to impaired parasite development and replication. The core imidazopyrazine scaffold serves as the foundational structure for analog development, with modifications at various positions influencing potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship of this compound and Analogs
The following tables summarize the quantitative data available for this compound and its key analogs, highlighting the impact of structural modifications on their antiplasmodial activity.
| Compound | Core Scaffold | R1 | R2 | P. falciparum (Strain) IC50 (nM) | P. yoelii (Liver Stage) IC50 (nM) | P. vivax (Field Isolate) IC50 (nM) | P. cynomolgi (Hypnozoites) IC50 (nM) | Gametocyte Viability IC50 (nM) | Transmission Blocking (Oocyst Density) IC50 (nM) |
| This compound | Imidazopyrazine | Methylamide | Chloro | 27-70 (Multiple Strains)[1] | 9[1] | ~69[1] | ~196[1] | 220[1] | ~316[1] |
| KAI407 | Imidazopyrazine | Trifluoromethyl | Cyano | - | <160[1] | - | - | - | - |
| KAI715 | Imidazopyrazine | - | - | - | <160[1] | - | - | - | - |
Note: A comprehensive SAR table with a wider range of analogs is not publicly available. The data presented here is compiled from published research.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs are provided below.
In Vitro Asexual Blood Stage Growth Inhibition Assay (SYBR Green I Method)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human red blood cells (O+)
-
96-well black, clear-bottom microplates
-
Test compounds dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and a positive control (e.g., chloroquine).
-
Add synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
Plasmodium PI4K Biochemical Assay
This assay measures the direct inhibitory activity of compounds against the PI4K enzyme.
Materials:
-
Recombinant Plasmodium vivax PI4K (PvPI4K) enzyme[2]
-
L-α-phosphatidylinositol (PI) substrate
-
ATP
-
Assay buffer (Tris-HCl, DTT, MnCl2)
-
ADP-Glo™ Kinase Assay kit or similar ADP detection system
-
384-well plates
-
Test compounds dissolved in DMSO
-
Luminometer
Procedure:
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Add the PvPI4K enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of PI substrate and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents and measurement of luminescence.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of enzyme inhibition against the log of the compound concentration.[1]
In Vivo Efficacy in a Murine Malaria Model (P. berghei)
This protocol assesses the in vivo antimalarial activity of a compound in a mouse model of malaria.
Materials:
-
Female BALB/c mice
-
Plasmodium berghei parasites (e.g., luciferase-expressing strain)
-
Test compound formulated for oral administration
-
Vehicle control
-
Bioluminescence imaging system (for luciferase-expressing parasites) or Giemsa-stained blood smears for parasitemia determination
Procedure:
-
Infect mice with P. berghei sporozoites or infected red blood cells.
-
Administer the test compound orally at various doses at a specified time post-infection (e.g., 24 hours). A control group receives the vehicle only.
-
Monitor the progression of infection daily.
-
For luciferase-expressing parasites, perform bioluminescence imaging to quantify parasite load in the liver and blood.
-
For standard infections, prepare thin blood smears from tail blood, stain with Giemsa, and determine the percentage of infected red blood cells (parasitemia) by microscopy.
-
-
Monitor the survival of the mice.
-
The efficacy of the compound is determined by the reduction in parasite load and the increase in mean survival time compared to the vehicle-treated control group.[1]
Visualizations
Signaling Pathway
Caption: this compound inhibits Plasmodium PI4K, blocking PI4P production and disrupting membrane trafficking.
Experimental Workflow
Caption: A streamlined workflow for the evaluation of novel antimalarial compounds.
Conclusion
This compound and its analogs represent a promising new class of antimalarial agents targeting Plasmodium PI4K. The available structure-activity relationship data, although limited, indicates that the imidazopyrazine scaffold is a valid starting point for the development of potent inhibitors with activity across multiple stages of the parasite life cycle. Further optimization of this scaffold, guided by the experimental protocols outlined in this guide, could lead to the identification of preclinical candidates with improved efficacy and drug-like properties. The continued investigation into PI4K inhibitors is a critical component of the global effort to combat malaria and overcome the challenge of drug resistance.
References
KDU691 Target Validation in Plasmodium Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium parasites, the causative agents of malaria, pose a significant threat to global public health. This necessitates the discovery and validation of novel drug targets and the development of new antimalarial agents with unique mechanisms of action. One such promising target is phosphatidylinositol 4-kinase (PI4K), a lipid kinase essential for multiple stages of the parasite life cycle. The imidazopyrazine compound KDU691 has been identified as a potent inhibitor of Plasmodium PI4K, demonstrating broad activity against various parasite species and life cycle stages. This technical guide provides a comprehensive overview of the target validation of this compound in different Plasmodium species, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
This compound: Mechanism of Action and Target Engagement
This compound exerts its antimalarial effect by inhibiting the ATP-binding pocket of Plasmodium PI4K.[1] This inhibition disrupts the intracellular distribution of phosphatidylinositol 4-phosphate (PI4P), a crucial lipid second messenger involved in vesicular trafficking and membrane dynamics.[1] In asexual blood stages, this disruption leads to a blockage in the late stages of parasite development, specifically interfering with plasma membrane ingression around developing daughter merozoites, likely through the disruption of Rab11A-mediated membrane trafficking.[1]
Genetic and biochemical studies have validated PI4K as the primary target of this compound. Resistance to this compound has been linked to mutations in the pfpi4k gene, specifically the S1320L mutation, which confers a significant shift in the half-maximal inhibitory concentration (IC50) of the compound.[2][3]
Quantitative Efficacy of this compound Across Plasmodium Species and Life Cycle Stages
This compound has demonstrated potent activity against a wide range of Plasmodium species, including the major human pathogens P. falciparum and P. vivax, as well as rodent and simian malaria models. Its activity extends across multiple life cycle stages, making it a promising candidate for prophylaxis, treatment, and transmission-blocking strategies.[1]
Table 1: In Vitro and Ex Vivo Activity of this compound
| Plasmodium Species | Stage | Assay Type | IC50 / IC90 | Reference |
| P. falciparum (W2) | Asexual Blood Stage | 72-hour SYBR Green assay | IC90: 0.7 µM | [3] |
| P. falciparum (Dd2) | Asexual Blood Stage | 72-hour drug assay | IC90: 1.4 µM | [2] |
| P. falciparum (Field Isolates) | Asexual Blood Stage | Ex vivo | Mean IC50: ~118 nM | [1] |
| P. falciparum | Gametocytes | Gametocyte viability assay | - | [1] |
| P. falciparum | DHA-pretreated dormant rings (DP-rings) | High Content Imaging | Potently inhibitory | [4] |
| P. vivax (Field Isolates) | Asexual Blood Stage | Ex vivo | Mean IC50: ~69 nM | [1] |
| P. yoelii | Liver Stage Schizonts | Cell-based assay | IC50: < 160 nM | [1] |
| P. cynomolgi | Liver Stage Hypnozoites | In vitro | IC50: ~196 nM | [1] |
| P. cynomolgi | Liver Stage Schizonts | In vitro | IC50: 0.061 ± 0.048 µM | [5] |
| P. cynomolgi | Hypnozoites | In vitro | IC50: 0.18 ± 0.21 µM | [5] |
| P. malariae | Asexual Blood Stage | Ex vivo | Highly inhibitory | [6] |
Table 2: In Vivo Efficacy of this compound
| Plasmodium Species | Host | Model | Dosage | Outcome | Reference |
| P. berghei | Mouse | Causal Prophylaxis | Single oral dose of 7.5 mg/kg | Complete protection | [1][7] |
| P. berghei | Mouse | Established Liver Stage Infection | Single oral dose of 7.5 mg/kg (24, 36, or 48 hr post-infection) | Rapid elimination of parasites | [1] |
| P. cynomolgi | Rhesus Macaque | Causal Prophylaxis | - | Fully protective | [5] |
| P. cynomolgi | Rhesus Macaque | Radical Cure (Hypnozoites) | 5 daily doses of 20 mg/kg | Did not prevent relapse | [5] |
Experimental Protocols
In Vitro Asexual Blood Stage Drug Susceptibility Assay (SYBR Green I)
This protocol is adapted from standard methods used to determine the IC50 of antimalarial compounds against P. falciparum.
-
Parasite Culture: P. falciparum parasites are cultured in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: 100 µL of synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) is added to each well of a 96-well plate. 100 µL of the drug dilutions are then added to the respective wells.
-
Incubation: The plate is incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I per mL of buffer) is added to each well. The plate is incubated in the dark at room temperature for 1 hour.
-
Data Acquisition: Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are normalized to negative (no drug) and positive (no parasites) controls. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
High Content Imaging (HCI) Assay for Dormant Ring Stages
This protocol is used to assess the activity of this compound against dihydroartemisinin (B1670584) (DHA)-pretreated dormant rings (DP-rings).[4]
-
Induction of Dormancy: Synchronized ring-stage P. falciparum cultures are exposed to 700 nM DHA for 6 hours to induce a dormant state.
-
Drug Treatment: After DHA removal, the DP-rings are treated with this compound at the desired concentration for 24 hours.
-
Staining: Parasites are stained with MitoTracker Orange (to assess mitochondrial membrane potential and viability) and DAPI (to stain DNA).
-
Imaging: Images are acquired using a high-content imaging system.
-
Image Analysis: Automated image analysis is used to quantify the number of viable parasites based on mitochondrial staining intensity. Growth inhibition is calculated relative to DMSO-treated controls.
In Vivo Causal Prophylaxis Study in Mice
This protocol evaluates the ability of this compound to prevent a malaria infection when administered before parasite inoculation.[1]
-
Animal Model: Female CD-1 mice are used.
-
Drug Administration: A single oral dose of this compound (e.g., 7.5 mg/kg) is administered to the mice.
-
Parasite Inoculation: Shortly after drug administration, mice are intravenously infected with luciferase-expressing P. berghei sporozoites.
-
Monitoring: Liver-stage parasite burden is monitored using in vivo bioluminescence imaging at various time points post-infection (e.g., 24, 36, and 48 hours). Blood-stage parasitemia is monitored by microscopy of Giemsa-stained blood smears for up to 30 days.
-
Outcome Measurement: The primary outcome is the prevention of blood-stage infection.
Visualizations
Caption: PI4K Signaling Pathway and this compound Inhibition.
Caption: High Content Imaging Workflow for DP-rings.
Conclusion
The collective evidence strongly validates Plasmodium PI4K as a druggable target for antimalarial therapy. This compound, a specific inhibitor of this enzyme, demonstrates potent, multi-stage, and multi-species activity. Its unique efficacy against artemisinin-induced dormant ring stages highlights its potential to be a valuable tool in combating drug resistance and preventing recrudescence. While its efficacy as a radical cure for relapsing malaria species like P. vivax requires further investigation, its prophylactic and transmission-blocking potential is significant. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers and drug developers working towards the next generation of antimalarial drugs targeting PI4K. Further optimization of imidazopyrazine-based compounds could lead to clinical candidates with improved drug-like properties for the prevention, treatment, and eventual elimination of malaria.
References
- 1. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Plasmodium PI(4)K inhibitor this compound selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Plasmodium malariae and Plasmodium falciparum comparative susceptibility to antimalarial drugs in Mali | Medicines for Malaria Venture [mmv.org]
- 7. mdpi.com [mdpi.com]
Understanding the selectivity of KDU691 for parasite PI4K
An In-depth Technical Guide to the Selectivity of KDU691 for Parasite PI4K
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the imidazopyrazine compound this compound, a potent and selective inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K). This compound demonstrates significant promise as an antimalarial agent, with activity across multiple stages of the parasite lifecycle, including blood, liver, and transmission stages. Its high selectivity for the parasite enzyme over human orthologs underscores its potential as a safe and effective therapeutic.
Core Mechanism of Action
This compound exerts its antimalarial effect by targeting the ATP-binding pocket of the parasite's PI4K.[1] This inhibition disrupts the intracellular distribution of phosphatidylinositol 4-phosphate (PI4P), a crucial lipid messenger involved in vesicular trafficking and cytokinesis within the parasite.[1] The compound's remarkable selectivity is a key feature, with at least a 1000-fold greater potency against the parasite enzyme compared to any human lipid kinase, thereby minimizing the potential for off-target effects.[1]
Quantitative Data on this compound Activity
The following tables summarize the in vitro and ex vivo activity of this compound against various Plasmodium species and lifecycle stages.
Table 1: In Vitro and Ex Vivo IC50 Values for this compound Against Various Plasmodium Species and Stages
| Species | Stage | IC50 | Notes |
| P. falciparum | Asexual Blood Stage | 58 nM[2] | |
| P. falciparum | Asexual Blood Stage (Field Isolates) | ~118 nM[1] | Mean value |
| P. falciparum | Gametocytes | 220 nM[1][2] | |
| P. falciparum | Oocysts | 316 nM[2] | Transmission-blocking activity |
| P. vivax | Asexual Blood Stage (Field Isolates) | ~69 nM[1] | Mean value |
| P. yoelii | Liver Stage Schizonts | 9-160 nM[1] | Range includes this compound and analogs |
| P. cynomolgi | Liver Stage Hypnozoites | 196 nM[1][2] | Relapse-associated stage |
| P. cynomolgi | Liver Schizonts | 61 nM[3] |
Table 2: this compound Activity Against Dihydroartemisinin-Pretreated P. falciparum Ring-Stage Parasites (DP-rings)
| Parasite Stage | This compound IC90 | Notes |
| Wild-Type Dd2 Strain | 1.4 µM[4][5] | Standard 72-hour drug assay |
| DHA-Pretreated Rings (DP-rings) | Potently Inhibited | This compound shows significantly greater activity against DP-rings compared to normally developing rings.[5][6] |
| Normally Developing Rings | No Inhibitory Activity | Parasites fully recover after exposure.[5][6] |
Table 3: Selectivity of this compound for Parasite PI4K over Human Kinases
| Kinase | Selectivity | Notes |
| Human Kinases | >1000-fold | This compound did not significantly inhibit any of the >40 enzymes in a panel of human kinases.[1] |
| Human PI4K (HsPI4K) | IC50 = 7.9 µM[7] | Demonstrates high selectivity for the parasite enzyme. |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
In Vitro Asexual Blood Stage Susceptibility Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
-
Parasite Culture: P. falciparum parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Cultures are maintained at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Drug Dilution: this compound is serially diluted in appropriate solvent and then further diluted in culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: Asynchronous parasite cultures (primarily ring stages) are diluted to a parasitemia of ~0.5% and a hematocrit of 2%. This parasite suspension is added to 96-well plates containing the pre-diluted this compound.
-
Incubation: The plates are incubated for 72 hours under the standard culture conditions to allow for parasite replication.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.
High-Content Imaging (HCI) for Dormant Parasite Viability
This method is employed to assess the selective activity of this compound against dihydroartemisinin (B1670584) (DHA)-pretreated dormant ring-stage parasites (DP-rings).[5]
-
Induction of Dormancy: Synchronized early ring-stage parasites are treated with a high concentration of DHA (e.g., 700 nM) for a short period (e.g., 6 hours) to induce a dormant state in a subpopulation of the parasites.[5][6]
-
Drug Treatment: After DHA washout, the parasites (a mix of developing and dormant rings) are exposed to this compound for 24 hours.[5]
-
Staining: Parasites are stained with multiple fluorescent dyes to assess viability and cellular integrity. A common combination includes:
-
Imaging: The stained parasites are imaged using an automated high-content imaging system.
-
Image Analysis: Sophisticated image analysis software is used to quantify the number of live (MitoTracker positive) and dead parasites under different treatment conditions.
-
Data Interpretation: The results demonstrate the differential effect of this compound on the viability of normally developing rings versus the DHA-pretreated dormant population.
In Vivo Efficacy in a Mouse Model
This protocol assesses the prophylactic and curative efficacy of this compound in a rodent malaria model.
-
Animal Model: CD-1 or similar mouse strains are used.[8]
-
Parasite: A luciferase-expressing strain of P. berghei is often used to allow for in vivo imaging of parasite load.
-
Compound Formulation: this compound is formulated for oral administration, typically in a suspension containing 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in water.[8]
-
Prophylactic Efficacy: Mice are administered a single oral dose of this compound. Shortly after, they are challenged with an intravenous injection of P. berghei sporozoites.
-
Curative Efficacy: Mice are first infected with sporozoites. At a set time post-infection (e.g., 24 or 48 hours), a single dose of this compound is administered.
-
Monitoring: Parasite burden is monitored over time by measuring the bioluminescence of the luciferase-expressing parasites using an in vivo imaging system. Survival of the mice is also recorded.
-
Data Analysis: The reduction in parasite load and the survival rate in the treated groups are compared to the vehicle-treated control group to determine the in vivo efficacy of this compound.
Visualizing the Selectivity and Mechanism of this compound
The following diagrams illustrate the key concepts related to this compound's function and evaluation.
Caption: Mechanism of this compound action on parasite PI4K.
Caption: Workflow for assessing this compound selectivity for DP-rings.
Caption: this compound resistance is mediated by mutations in PfPI4K and PfRab11A.
Conclusion
This compound is a highly selective inhibitor of Plasmodium PI4K, demonstrating potent activity against multiple parasite life stages. Its unique ability to target dormant, artemisinin-pretreated ring stages highlights its potential role in combination therapies aimed at preventing recrudescence and combating artemisinin (B1665778) resistance. The extensive quantitative data and established experimental protocols provide a solid foundation for its continued development as a next-generation antimalarial drug. The high selectivity for the parasite kinase is a critical attribute that predicts a favorable safety profile.
References
- 1. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Combined Use of KDU691 and Dihydroartemisinin in Malaria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of artemisinin (B1665778) resistance in Plasmodium falciparum, the deadliest species of malaria parasite, poses a significant threat to global malaria control and elimination efforts. Artemisinin and its derivatives, such as dihydroartemisinin (B1670584) (DHA), are the cornerstone of current malaria treatments. Resistance is often associated with the parasite's ability to enter a dormant, or quiescent, state upon drug exposure, particularly in the early ring stage of its intraerythrocytic development. These dormant parasites can survive treatment and cause recrudescent infections.
Recent research has identified a promising strategy to target these dormant parasites through the sequential use of dihydroartemisinin and KDU691, a potent and specific inhibitor of the Plasmodium phosphatidylinositol-4-OH kinase (PI4K). While this compound shows limited activity against normally developing ring-stage parasites, it is highly effective against DHA-pretreated dormant rings (DP-rings). This suggests that DHA induces a physiological state in the parasite that renders it susceptible to PI4K inhibition.
These application notes provide a comprehensive overview of the mechanisms of action of both compounds, detailed protocols for their combined use in vitro, and a summary of the key quantitative data supporting this therapeutic strategy.
Mechanisms of Action
Dihydroartemisinin (DHA)
Dihydroartemisinin is the active metabolite of artemisinin-based compounds and is known for its rapid parasite-killing activity.[1] Its mechanism of action is initiated by the cleavage of its endoperoxide bridge by ferrous iron, which is abundant in the heme-rich environment of infected red blood cells.[2] This reaction generates a cascade of reactive oxygen species (ROS) and other free radicals that damage parasite proteins and other macromolecules, leading to oxidative stress and parasite death.[1][2] However, a subpopulation of early ring-stage parasites can enter a state of dormancy upon exposure to DHA, allowing them to survive the initial drug pressure.[3]
This compound
This compound is an imidazopyrazine compound that acts as a specific inhibitor of Plasmodium PI4K.[3] This enzyme plays a crucial role in the parasite's intracellular signaling and membrane trafficking. Inhibition of PI4K by this compound disrupts the normal distribution of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger, leading to its accumulation at the parasite's plasma membrane. This disruption is thought to interfere with essential processes such as the formation of daughter merozoites, ultimately blocking parasite replication.[3]
Combined Action of DHA and this compound
The combination of DHA and this compound leverages a sequential targeting approach. DHA pretreatment effectively eliminates the majority of actively replicating parasites while inducing a state of dormancy in a subset of ring-stage parasites. These DHA-pretreated dormant rings (DP-rings) exhibit a significantly increased susceptibility to this compound. While the precise molecular mechanisms underlying this sensitization are still under investigation, it is evident that the dormant state induced by DHA creates a unique vulnerability that can be exploited by targeting the PI4K pathway with this compound.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on the efficacy of this compound, alone and in combination with DHA, against P. falciparum.
Table 1: In Vitro Activity of this compound against Different P. falciparum Stages
| Parasite Stage | Compound | IC50 (nM) | Reference |
| Gametocytes | This compound | 220 | [2] |
| Liver-stage schizonts (P. yoelii) | This compound | < 160 | [2] |
| Blood-stage (P. vivax) | This compound | ~69 | [2] |
| Blood-stage (P. falciparum) | This compound | ~118 | [2] |
Table 2: Comparative Efficacy of this compound on Untreated vs. DHA-Pretreated (Dormant) P. falciparum Ring Stages
| Parasite Stage | Compound | IC50 | Fold-change in Susceptibility | Reference |
| Untreated Rings | This compound | >10 µM | - | [4] |
| DHA-Pretreated Rings (DP-rings) | This compound | ~0.5 µM | >20-fold increase | [4] |
Experimental Protocols
Protocol 1: Induction of Dormancy in P. falciparum Ring Stages with Dihydroartemisinin
This protocol describes the method for inducing a population of dormant ring-stage parasites (DP-rings) using DHA.
Materials:
-
Synchronized P. falciparum culture (ring stage, 3-6 hours post-invasion)
-
Complete parasite culture medium (e.g., RPMI-1640 with appropriate supplements)
-
Dihydroartemisinin (DHA) stock solution (e.g., 1 mM in DMSO)
-
DMSO (vehicle control)
-
Washing medium (e.g., incomplete RPMI-1640)
Procedure:
-
Start with a synchronized culture of P. falciparum at the early ring stage (3-6 hours post-invasion) with a parasitemia of approximately 1%.
-
Dilute the DHA stock solution in complete culture medium to a final concentration of 700 nM. Prepare a corresponding vehicle control with DMSO.
-
Add the 700 nM DHA solution (or vehicle control) to the parasite culture.
-
Incubate the culture for 6 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
After the 6-hour incubation, pellet the red blood cells by centrifugation (e.g., 800 x g for 5 minutes).
-
Remove the supernatant and wash the cells twice with pre-warmed washing medium to remove the DHA.
-
Resuspend the parasite culture in fresh complete culture medium.
-
Incubate the culture for a further 18 hours to allow the surviving parasites to enter a dormant state (DP-rings).
Protocol 2: In Vitro Susceptibility Testing of Dormant Parasites to this compound
This protocol details the assessment of this compound's efficacy against the DHA-induced dormant parasites.
Materials:
-
Culture of DHA-pretreated dormant rings (DP-rings) from Protocol 1
-
Culture of untreated, synchronized ring-stage parasites (as a control)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplates
-
Complete parasite culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a drug-free control well.
-
Add the DP-ring culture and the untreated ring-stage culture to separate sets of wells containing the this compound dilutions.
-
Incubate the plates for 22-72 hours under standard culture conditions.
-
Assess parasite viability using one of the methods described in Protocol 3.
-
Calculate the IC50 value of this compound for both DP-rings and untreated rings by plotting the percentage of parasite growth inhibition against the drug concentration.
Protocol 3: Assessment of Parasite Viability
Several methods can be used to determine parasite viability after drug treatment.
A. Flow Cytometry with Mitochondrial Stains:
-
Principle: Live parasites maintain a mitochondrial membrane potential, which allows them to sequester cationic fluorescent dyes like Rhodamine 123 or MitoTracker Orange.
-
Procedure:
-
Stain parasite cultures with Rhodamine 123 or MitoTracker Orange.
-
Analyze the stained cells using a flow cytometer.
-
Live parasites will exhibit a higher fluorescence intensity compared to dead parasites.
-
B. High-Content Imaging (HCI):
-
Principle: This method uses automated microscopy and image analysis to quantify live and dead parasites based on fluorescent staining.
-
Procedure:
-
Stain parasites with a combination of fluorescent dyes:
-
DAPI to stain DNA (all parasites).
-
MitoTracker Orange to stain mitochondria of live parasites.
-
Wheat germ agglutinin (WGA) conjugated to a fluorescent dye (e.g., Alexa Fluor 647) to stain the red blood cell membrane.
-
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the number of live (MitoTracker positive) and dead (MitoTracker negative) parasites.
-
C. Propidium Iodide (PI) Staining for Membrane Integrity:
-
Principle: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells.
-
Procedure:
-
Incubate parasite cultures with PI.
-
Analyze by flow cytometry or fluorescence microscopy.
-
Dead parasites will be PI-positive, while live parasites will be PI-negative.
-
Visualizations
Signaling Pathway and Mechanism of Action
References
Application Notes and Protocols for High-Content Imaging Assays to Evaluate KDU691's Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDU691 is an imidazopyrazine compound identified as a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for the parasite's development across multiple life stages.[1][2][3] This document provides detailed application notes and protocols for utilizing high-content imaging (HCI) to evaluate the effects of this compound on Plasmodium falciparum. The assays described herein are designed to provide quantitative data on parasite viability, mitochondrial function, and cellular proliferation, enabling a comprehensive assessment of the compound's antimalarial activity.
This compound's Mechanism of Action and Signaling Pathway
This compound exerts its antimalarial effect by inhibiting PI4K, a key regulator of intracellular signaling and membrane trafficking in Plasmodium.[2] This inhibition disrupts the parasite's development, particularly during the blood stage, affecting merozoite formation.[2] Studies have shown that this compound is particularly effective against dihydroartemisinin-pretreated dormant ring-stage parasites, suggesting a potential role in combating drug resistance.[4][5][6] Resistance to this compound has been associated with mutations in both PfPI4K and the Rab11A protein, a downstream effector in the PI4K pathway.[4]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing KDU691 Resistance in Plasmodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro induction and selection of KDU691-resistant Plasmodium falciparum strains. The protocols outlined are essential for understanding resistance mechanisms, screening new antimalarial compounds against resistant parasites, and developing strategies to circumvent drug resistance.
Introduction to this compound
This compound is a potent antimalarial compound from the imidazopyrazine class that demonstrates broad activity against multiple life-cycle stages of the Plasmodium parasite, including asexual blood stages, gametocytes, and liver stages[1][2]. Its primary target is the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme in the parasite's signaling and trafficking pathways[1][3]. By inhibiting PfPI4K, this compound disrupts the intracellular distribution of phosphatidylinositol 4-phosphate (PI4P), leading to defects in merozoite formation and ultimately parasite death[1][4]. Given its novel mechanism of action, understanding the potential for resistance development is critical for its future clinical application.
Resistance to this compound and other PfPI4K inhibitors is primarily associated with mutations in the pfpi4k gene[1]. Engineered parasite lines with specific mutations in PfPI4K (S1320L) and the downstream effector PfRab11A (D139Y) have demonstrated reduced susceptibility to this compound[5][6]. The following protocols describe two established methods for generating this compound-resistant P. falciparum in the laboratory: long-term culture with stepwise increasing drug pressure and single high-dose drug exposure.
Data Presentation: this compound Susceptibility
The following tables summarize the in vitro activity of this compound against drug-sensitive parasite strains and the level of resistance conferred by specific mutations.
Table 1: In Vitro Activity of this compound against Drug-Sensitive Plasmodium Strains
| Parasite Species | Strain | Life Stage | IC50 (nM) | Reference |
| P. falciparum | Multiple drug-resistant strains | Asexual Blood Stage | 27-70 | [1] |
| P. falciparum | Field Isolates | Asexual Blood Stage | ~118 | [1] |
| P. vivax | Field Isolates | Asexual Blood Stage | ~69 | [1] |
| P. yoelii | - | Liver-stage schizonts | 9 | [1] |
| P. falciparum | - | Gametocytes | 220 | [1] |
| P. cynomolgi | - | Liver-stage hypnozoites | 180 | [1] |
Table 2: this compound Resistance in Engineered P. falciparum Dd2 Strains
| Mutant Strain | Mutated Gene | Mutation | Fold Increase in IC90 vs. Wild-Type | Reference |
| Dd2-PfPI4K-S1320L | pfpi4k | S1320L | 5 | [5][6] |
| Dd2-PfRab11A-D139Y | pfRab11A | D139Y | 4 | [5][6] |
Note: The IC90 of the wild-type Dd2 strain for this compound was reported as 1.4 µM in a standard 72-hour assay[5][6].
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action via inhibition of the PfPI4K signaling pathway.
Caption: Experimental workflow for inducing and confirming this compound resistance in P. falciparum.
Experimental Protocols
Materials
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human O+ erythrocytes
-
Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine, and 20 µg/mL gentamicin)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Standard cell culture flasks
-
Incubator with a gassed chamber (5% CO₂, 5% O₂, 90% N₂)
-
Giemsa stain
-
Microscope
-
SYBR Green I or [³H]-hypoxanthine for IC₅₀ determination
-
DNA extraction kit
-
PCR reagents and primers for pfpi4k gene
-
Sanger sequencing reagents and access to a sequencer
Protocol 1: Long-Term Culture with Stepwise Increasing Drug Pressure
This method gradually selects for resistant parasites by slowly increasing the concentration of this compound over an extended period.
-
Initiation of Culture:
-
Begin with a clonal population of a drug-sensitive P. falciparum strain.
-
Establish a continuous culture at 2% hematocrit and maintain a parasitemia between 0.5% and 5%.
-
-
Initial Drug Exposure:
-
Determine the baseline IC₅₀ of this compound for the parental parasite line.
-
Expose the parasite culture (in a T25 flask) to a sub-lethal concentration of this compound, typically equivalent to the IC₅₀ value.
-
-
Monitoring and Drug Concentration Increase:
-
Monitor the parasite culture daily via Giemsa-stained blood smears. A significant drop in parasitemia is expected.
-
Maintain the culture by changing the medium and adding fresh erythrocytes as needed, always replenishing the this compound to the current selection concentration.
-
Once the parasitemia recovers to a healthy, sustained level (e.g., >1%), increase the this compound concentration by a factor of 1.5 to 2.
-
-
Iterative Selection:
-
Repeat Step 3 for a prolonged period, typically 60-120 days or until a significant increase in drug tolerance is observed (e.g., parasites can withstand concentrations >10x the initial IC₅₀).
-
Cryopreserve parasite samples at regular intervals (e.g., every 2-3 weeks) to have backups at different stages of selection.
-
Protocol 2: Single High-Dose Drug Exposure
This method aims to select for pre-existing resistant mutants within a large parasite population by applying a single, high concentration of this compound.
-
Preparation of High-Density Culture:
-
Expand the culture of a clonal, drug-sensitive P. falciparum strain to a high volume to obtain a large number of parasites (e.g., 10⁸-10⁹ total parasites).
-
-
Drug Pulse:
-
Synchronize the parasite culture to the ring stage.
-
Expose the high-density culture to a high concentration of this compound (e.g., 5-10 times the IC₉₀) for a defined period, typically 48-72 hours. This concentration should be sufficient to kill the vast majority of the sensitive population.
-
-
Drug Removal and Recovery:
-
After the drug pulse, wash the parasites three times with a large volume of drug-free culture medium to completely remove this compound.
-
Resuspend the parasites in fresh, drug-free medium with fresh erythrocytes and transfer to a new culture flask.
-
Monitor the culture for recrudescence (reappearance of parasites). This may take several days to weeks.
-
-
Confirmation of Resistance:
-
Once parasites reappear and the culture is stable, the population is likely enriched with resistant mutants.
-
Proceed to clone the parasites and confirm resistance phenotypically and genotypically as described below.
-
Confirmation and Characterization of Resistance
Once a potentially resistant parasite line has been established, it is crucial to confirm and characterize the resistance.
-
Clonal Isolation:
-
Clone the resistant parasite population by limiting dilution in a 96-well plate to ensure a genetically homogenous line for characterization.
-
-
Phenotypic Confirmation (IC₅₀ Determination):
-
Use a standardized in vitro drug susceptibility assay, such as the SYBR Green I-based fluorescence assay or a [³H]-hypoxanthine incorporation assay.
-
Prepare serial dilutions of this compound in a 96-well plate.
-
Add synchronized ring-stage parasites from both the selected line and the parental (sensitive) line to the wells.
-
Incubate for 72 hours under standard culture conditions.
-
Measure parasite growth inhibition and calculate the IC₅₀ value using a non-linear regression analysis.
-
Compare the IC₅₀ of the selected line to the parental strain to determine the fold-increase in resistance.
-
-
Genotypic Confirmation (pfpi4k Gene Sequencing):
-
Extract high-quality genomic DNA from both the parental and resistant parasite lines.
-
Design primers flanking the entire coding sequence of the pfpi4k gene (PF3D7_0509800).
-
Amplify the gene using a high-fidelity DNA polymerase.
-
Sequence the PCR product using Sanger sequencing to identify any single nucleotide polymorphisms (SNPs) that may confer resistance.
-
Consider sequencing other potential candidate genes, such as pfRab11A, if no mutations are found in pfpi4k.
-
These protocols provide a robust framework for the generation and characterization of this compound-resistant Plasmodium falciparum. The resulting resistant lines are invaluable tools for validating the mechanism of action of PfPI4K inhibitors, screening for new compounds that can overcome resistance, and studying the fitness cost associated with resistance-conferring mutations.
References
- 1. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug resistance in Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Plasmodium PI(4)K inhibitor this compound selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
KDU691 solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of KDU691 in culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] It is insoluble in water.[2] For in vivo studies, formulations with DMSO in combination with other solvents like PEG300, Tween-80, and saline have been used.[1]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is high, with sources reporting values of 84 mg/mL to 150 mg/mL.[1][2] Achieving the higher end of this range may require sonication and warming.[1] It is recommended to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of hydrophobic compounds.[2]
Q3: How should I prepare stock solutions of this compound?
A3: this compound stock solutions should be prepared in high-quality, anhydrous DMSO.[2] Due to its high solubility in DMSO, you can prepare a concentrated stock solution (e.g., 10 mM or higher).
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions are stable for extended periods when stored correctly. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[1][2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of the Plasmodium phosphatidylinositol 4-kinase (PI4K).[1][3][4][5] Its antimalarial activity is dependent on the inhibition of this signaling pathway.[3][6]
Troubleshooting Guides
Issue: Precipitate formation upon addition of this compound to culture media.
Possible Cause 1: Solvent Shock
-
Explanation: When a concentrated DMSO stock of a hydrophobic compound like this compound is rapidly diluted into an aqueous culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution, forming a precipitate.[7][8][9]
-
Solution:
-
Pre-warm the culture medium to 37°C before adding the this compound stock solution.[7]
-
Use a serial dilution method. Instead of adding the concentrated stock directly to your final culture volume, create an intermediate dilution of this compound in a small volume of pre-warmed medium. Then, add this intermediate dilution to the final volume.[7][8]
-
Add the stock solution slowly and with gentle agitation. Pipette the this compound stock solution dropwise into the vortex of the gently swirling or vortexing culture medium. This facilitates rapid dispersion and minimizes localized high concentrations.[7][8]
-
Possible Cause 2: Final Concentration Exceeds Aqueous Solubility
-
Explanation: The final concentration of this compound in the culture medium may be higher than its aqueous solubility limit, even with a low percentage of DMSO.
-
Solution:
-
Reduce the final working concentration. Perform a dose-response experiment to determine the highest soluble concentration that still achieves the desired biological effect.[8]
-
Perform a solubility test. Before your main experiment, test the solubility of this compound at your desired final concentration in a small volume of your culture medium. Visually inspect for precipitation over time.[7]
-
Possible Cause 3: Media Composition and Stability
-
Explanation: Components in the culture medium, such as salts and proteins, can interact with this compound over time, leading to precipitation.[10] Changes in pH or temperature in the incubator can also affect compound stability.[7]
-
Solution:
-
Visually inspect cultures regularly. If delayed precipitation occurs, it may be due to compound instability under culture conditions.
-
Consider the serum content. For some hydrophobic compounds, the presence of serum can aid in solubilization.[9] If working in serum-free conditions, this might increase the likelihood of precipitation.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Conditions | Reference |
| DMSO | 150 mg/mL (357.26 mM) | Requires sonication and warming | [1] |
| DMSO | 84 mg/mL (200.06 mM) | Use fresh DMSO | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.95 mM) | Clear solution for in vivo use | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.95 mM) | Clear solution for in vivo use | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.95 mM) | Clear solution for in vivo use | [1] |
| Water | Insoluble | - | [2] |
Table 2: Storage Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendations | Reference |
| -20°C | 1 year | Aliquot to avoid freeze-thaw cycles | [1][2] |
| -80°C | 2 years | Aliquot to avoid freeze-thaw cycles | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to dissolve the compound. If necessary, warm the solution to 37°C and sonicate briefly to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into Culture Medium
-
Pre-warm the complete cell culture medium to 37°C.
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Optional but recommended: Prepare an intermediate dilution of the this compound stock in a small volume of the pre-warmed medium.
-
While gently swirling the final volume of pre-warmed culture medium, add the this compound stock solution (or the intermediate dilution) dropwise.
-
Mix gently but thoroughly to ensure a homogenous solution.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: this compound inhibits the PI4K signaling pathway in Plasmodium.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. The Plasmodium PI(4)K inhibitor this compound selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Culture Academy [procellsystem.com]
Overcoming KDU691 off-target effects in experimental models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential off-target effects of KDU691 in experimental models. Our goal is to ensure the accurate interpretation of experimental data by providing tools to validate on-target activity against Plasmodium Phosphatidylinositol 4-kinase (PI4K).
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound? A1: this compound is a potent and selective inhibitor of Plasmodium Phosphatidylinositol 4-kinase (PI4K), an enzyme essential for the parasite's life cycle.[1][2][3] It demonstrates broad activity, inhibiting liver-stage schizonts, hypnozoites, asexual blood stages, and gametocytes, effectively blocking parasite transmission.[2][4] A unique characteristic of this compound is its selective inhibitory activity against dihydroartemisinin (B1670584) (DHA)-pretreated dormant P. falciparum ring-stage parasites, which are not typically susceptible to this compound without pre-treatment.[1][5][6]
Q2: How selective is this compound for the parasite PI4K versus human kinases? A2: this compound exhibits remarkable selectivity. Studies have shown it is at least 1,000 times more potent against the parasite PI4K than against a broad panel of human lipid and protein kinases.[4] This high selectivity minimizes the likelihood that observed anti-parasitic effects are due to the inhibition of host kinases.[4]
Q3: What are the known off-target or side effects of this compound observed in vivo? A3: In animal models, this compound has been associated with specific side effects. During a 5-day treatment course in monkeys, transient yellow skin coloration was observed, which was linked to an accumulation of bilirubin (B190676).[1][7] These effects resolved after the treatment period ended.[7] These findings highlight the importance of monitoring for host-specific toxicity in in vivo experiments.
Q4: How can I confirm that the phenotype observed in my experiment is a direct result of PI4K inhibition? A4: A multi-faceted approach is essential for validation. The recommended strategies are:
-
Genetic Validation: Compare the phenotype induced by this compound with that from genetic knockdown or knockout of the PI4K gene.[8][9] The most robust method is to use parasite strains with engineered resistance mutations in the PI4K gene (e.g., Dd2-PfPI4K-S1320L).[10] An on-target effect should be diminished or absent in these resistant strains.[10][11]
-
Orthogonal Chemical Probes: Use a structurally distinct PI4K inhibitor. If two different inhibitors produce the same phenotype, it increases confidence that the effect is on-target.[12][13]
-
Inactive Control Compound: Use a structurally similar but biologically inactive analog of this compound. This helps to rule out effects caused by the chemical scaffold itself rather than specific target inhibition.[12][14]
Q5: What is the recommended concentration range for this compound to minimize off-target effects? A5: Always use the lowest effective concentration that achieves the desired on-target effect.[8] It is critical to perform a dose-response curve for your specific parasite strain and life cycle stage to determine the IC50 and IC90 values. Concentrations significantly above the IC90 are more likely to engage lower-affinity off-targets.[8] For reference, reported IC50 values are typically in the low nanomolar to low micromolar range, depending on the species and stage.[2][4][7]
Troubleshooting Guide
Problem 1: The observed phenotype is inconsistent with known PI4K functions or with genetic validation (e.g., PI4K knockdown/knockout).
-
Possible Cause: This is a strong indicator of a potential off-target effect. The phenotype may be caused by this compound binding to an unintended host or parasite protein.
-
Troubleshooting Steps:
-
Validate with Resistant Mutants: Test this compound on a parasite line known to be resistant to the compound, such as those with mutations in PfPI4K or the interacting protein PfRab11A.[10] If the phenotype persists in the resistant strain, it is likely an off-target effect.
-
Use an Orthogonal Inhibitor: Re-run the experiment with a structurally different PI4K inhibitor (e.g., MMV390048).[15] Concordant results strengthen the case for an on-target effect.
-
Perform a Cellular Thermal Shift Assay (CETSA): This biophysical method can directly confirm that this compound is engaging with PI4K in your intact cell or parasite model.[8][9]
-
Problem 2: Significant host cell toxicity is observed at concentrations required for anti-parasitic activity.
-
Possible Cause: While this compound is highly selective against human kinases, it may have other off-targets in host cells or the observed toxicity could be related to its metabolism, as suggested by the bilirubin accumulation seen in animal models.[7]
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform parallel dose-response assays on the parasite and a relevant host cell line (e.g., hepatocytes for liver-stage experiments) to determine the concentration range that is toxic to the parasite but not the host cell.
-
Include an Inactive Control: Treat host cells with a structurally similar, inactive analog to see if the toxicity is related to the chemical scaffold.
-
Evaluate Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your host cells, typically <0.5%.[16]
-
Quantitative Data Summary
Table 1: In Vitro and Ex Vivo Potency (IC50) of this compound
| Target Species & Stage | IC50 Value | Experimental Model |
|---|---|---|
| P. falciparum (Blood Stage) | ~118 nM | Field Isolates |
| P. vivax (Blood Stage) | ~69 nM | Field Isolates |
| P. yoelii (Liver Stage) | <160 nM | In Vitro Cell-Based Assay |
| P. cynomolgi (Hypnozoites) | ~196 nM | In Vitro Cultured Hypnozoites |
| P. cynomolgi (Liver Schizonts) | ~61 nM | In Vitro Assay |
| P. falciparum (Gametocytes) | ~220 nM | Gametocyte Viability Assay |
| P. falciparum (Transmission) | ~316 nM | Standard Membrane Feeding Assay |
(Data compiled from[2][4][7][17])
Table 2: this compound Selectivity Profile
| Parameter | Description | Result |
|---|---|---|
| Kinase Selectivity | Potency against parasite PI4K vs. a panel of >40 human kinases. | >1000-fold more potent against Plasmodium PI4K.[4] |
| Host Cell Toxicity | General toxicity against mammalian cell lines. | Specific cytotoxicity data is limited, but in vivo findings suggest potential for host effects (e.g., bilirubin accumulation).[1][7] |
Experimental Protocols
Protocol 1: Validating On-Target Effect Using a this compound-Resistant Parasite Strain
Objective: To determine if the observed biological effect of this compound is absent in a parasite strain engineered for resistance, confirming the effect is on-target.
Methodology:
-
Parasite Culture: Culture both the wild-type (WT) parasite strain (e.g., Dd2) and a this compound-resistant strain (e.g., Dd2-PfPI4K-S1320L) under standard conditions.[10]
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution to cover a range of concentrations, including the known IC90 for the WT strain (e.g., 1.4 µM for Dd2).[10]
-
Assay Setup: Seed both WT and resistant parasite cultures in 96-well plates.
-
Treatment: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 72 hours).
-
Phenotypic Analysis: Measure the phenotype of interest (e.g., parasite growth, viability, specific cellular process) using an appropriate method like SYBR Green assay, flow cytometry, or high-content imaging.[5]
-
Data Analysis: Compare the dose-response curves for the WT and resistant strains. A significant rightward shift in the IC50 for the resistant strain indicates the phenotype is on-target.
Protocol 2: Host Cell Toxicity Assay
Objective: To determine the concentration at which this compound induces toxicity in a relevant host cell line.
Methodology:
-
Cell Seeding: Plate a relevant mammalian cell line (e.g., HepG2 for liver-stage studies) in a 96-well plate and allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in the cell culture medium. Add the dilutions to the cells, including a vehicle-only control.
-
Incubation: Incubate the cells for a duration relevant to your parasitology experiment (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, resazurin (B115843) (e.g., alamarBlue), or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the this compound concentration and calculate the CC50 (50% cytotoxic concentration). This value can be compared to the anti-parasitic IC50 to determine the selectivity index (CC50/IC50).
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Logic diagram for troubleshooting a potential off-target effect.
Caption: Workflow for orthogonal validation of this compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. Plasmodium Kinases as Potential Drug Targets for Malaria: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Plasmodium PI(4)K inhibitor this compound selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites — MORU Tropical Health Network [tropmedres.ac]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 13. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
KDU691 Resistance Mechanisms in P. falciparum: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for investigating mechanisms of KDU691 resistance in Plasmodium falciparum. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an imidazopyrazine compound that acts as a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K).[1][2] This kinase is crucial for multiple stages of the parasite's lifecycle, including the blood, liver, and gametocyte stages.[1][3][4] Inhibition of PfPI4K disrupts the intracellular distribution of phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule.[5][6] This disruption affects essential cellular processes, including membrane trafficking.[5]
Q2: What is the primary known mechanism of resistance to this compound in P. falciparum?
The primary mechanism of resistance to this compound involves single nucleotide polymorphisms (SNPs) in the gene encoding its target, PfPI4K.[5] Additionally, mutations in PfRab11A, a protein involved in membrane trafficking, have also been associated with resistance.[7][8]
Q3: What specific mutations have been identified to confer this compound resistance?
Specific mutations that have been experimentally confirmed to confer resistance to this compound include:
-
A serine to leucine (B10760876) substitution at position 1320 in PfPI4K (S1320L).[7][8]
-
A glutamic acid to tyrosine substitution at position 139 in PfRab11A (D139Y).[7][8]
Q4: How significant is the resistance conferred by these mutations?
The resistance conferred by these mutations is moderate. The Dd2-PfPI4K-S1320L mutation results in a five-fold increase in the 90% inhibitory concentration (IC90), while the Dd2-PfRab11A-D139Y mutation leads to a four-fold increase in the IC90.[7][8]
Q5: Is there a link between this compound and artemisinin (B1665778) resistance?
Yes, there is an interesting relationship. This compound has been shown to be highly effective against dihydroartemisinin (B1670584) (DHA)-pretreated dormant ring-stage parasites (DP-rings).[7][9][10] These dormant forms are thought to contribute to artemisinin treatment failure. While artemisinin is less effective against these dormant rings, this compound selectively eliminates them.[7][9][10] This suggests that this compound or similar PI4K inhibitors could be valuable partner drugs in artemisinin-based combination therapies (ACTs).
Troubleshooting Guides
SYBR Green I Drug Susceptibility Assay
| Problem | Possible Cause | Troubleshooting Steps |
| High background fluorescence | Contamination of reagents or cultures with other DNA sources (e.g., bacteria, host white blood cells). | Use sterile techniques and filtered reagents. Ensure complete removal of white blood cells from erythrocyte preparations. |
| Low signal-to-noise ratio | Low parasitemia or inefficient parasite growth. | Optimize culture conditions to ensure healthy parasite growth. Start the assay with a parasitemia of at least 0.5%. |
| Inconsistent IC50 values | Inaccurate parasite synchronization, variability in drug plate preparation, or fluctuations in incubator conditions. | Ensure tight synchronization of parasite cultures to the ring stage. Use a calibrated multi-channel pipette for drug dilutions. Monitor and maintain stable incubator temperature and gas mixture. |
| No parasite growth in control wells | Poor parasite viability or suboptimal culture medium. | Use fresh, healthy parasite cultures. Ensure the culture medium is properly prepared and supplemented. |
In Vitro Generation of this compound-Resistant Parasites
| Problem | Possible Cause | Troubleshooting Steps |
| Parasite culture crashes after drug exposure | The initial drug concentration is too high. | Start the drug pressure with a sub-lethal concentration, typically around the IC50 value of the parental strain.[1] |
| No resistant parasites emerge after prolonged culture | Insufficient parasite population diversity or inadequate drug pressure. | Start with a large, genetically diverse parasite population. Gradually increase the drug concentration in a stepwise manner once the parasite culture has recovered from the previous drug pressure.[1] |
| Loss of resistance phenotype after drug removal | The resistance mechanism is unstable without continuous selection pressure. | Maintain a low level of drug pressure in the culture medium to preserve the resistant phenotype. |
| Contamination of the culture | Breach in sterile technique during the long-term culture period. | Strictly adhere to aseptic techniques. Regularly check the culture for any signs of contamination. |
Quantitative Data
Table 1: In Vitro Activity of this compound Against Sensitive and Resistant P. falciparum Strains
| Parasite Strain | Relevant Genotype | This compound IC90 (µM) | Fold-Increase in IC90 | Reference |
| Dd2 (Wild-Type) | PfPI4K (WT), PfRab11A (WT) | 1.4 | - | [7][8] |
| Dd2-PfPI4K-S1320L | PfPI4K (S1320L) | ~7.0 | 5 | [7][8] |
| Dd2-PfRab11A-D139Y | PfRab11A (D139Y) | ~5.6 | 4 | [7][8] |
Experimental Protocols
Protocol 1: SYBR Green I-Based Drug Susceptibility Assay
This protocol is adapted from established methodologies for determining the IC50 of antimalarial compounds.[3][4]
Materials:
-
P. falciparum cultures (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Methodology:
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.
-
Transfer 100 µL of each drug dilution to the assay plate in triplicate.
-
Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).
-
-
Parasite Suspension Preparation:
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
-
Assay Incubation:
-
Add 100 µL of the parasite suspension to each well of the drug plate.
-
Incubate the plate for 72 hours at 37°C in a hypoxic incubator (5% CO2, 5% O2, 90% N2).
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the data to the drug-free control wells (100% growth).
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Protocol 2: In Vitro Generation of this compound-Resistant P. falciparum
This protocol describes a method for generating this compound-resistant parasites through continuous drug pressure.[1][11]
Materials:
-
A clonal, drug-sensitive P. falciparum strain (e.g., 3D7 or Dd2)
-
This compound
-
Standard parasite culture reagents and equipment
Methodology:
-
Initial Drug Exposure:
-
Initiate a high-volume parasite culture (e.g., 25 mL) and allow it to reach a parasitemia of ~2-3%.
-
Expose the culture to this compound at a concentration equivalent to the IC50 of the parental strain.[1]
-
-
Monitoring and Drug Concentration Increase:
-
Monitor the parasite culture daily via Giemsa-stained blood smears.
-
The parasitemia will likely decrease significantly. Maintain the culture with regular medium changes.
-
Once the parasitemia recovers to a healthy level (e.g., >1%), increase the this compound concentration by a factor of 1.5 to 2.[1]
-
-
Iterative Selection:
-
Repeat the process of parasite recovery followed by an increase in drug concentration.
-
This stepwise increase in drug pressure will select for parasites with mutations that confer increasing levels of resistance. This process can take several months.[1]
-
-
Clonal Isolation of Resistant Parasites:
-
Once a parasite line is established that can grow in a significantly higher concentration of this compound, clone the resistant parasites by limiting dilution.
-
-
Phenotypic and Genotypic Characterization:
-
Determine the IC50 of the clonal resistant line to confirm the level of resistance.
-
Extract genomic DNA for sequencing of the pfpi4k and pfrab11a genes to identify resistance-conferring mutations.
-
Protocol 3: Molecular Characterization of this compound Resistance
This protocol outlines the steps for identifying mutations in the pfpi4k and pfrab11a genes.
Materials:
-
Genomic DNA from parental (sensitive) and this compound-resistant P. falciparum lines
-
Primers flanking the coding sequences of pfpi4k (PF3D7_0316400) and pfrab11a (PF3D7_1114300)
-
High-fidelity DNA polymerase
-
PCR and sequencing reagents
Methodology:
-
Primer Design:
-
Design primers to amplify the entire coding regions of pfpi4k and pfrab11a. Due to the size of pfpi4k, it may be necessary to amplify it in several overlapping fragments.
-
Ensure primers are designed in conserved regions to avoid issues with strain-specific polymorphisms.[12]
-
-
PCR Amplification:
-
Amplify the target genes from genomic DNA of both the parental and resistant parasite lines using a high-fidelity DNA polymerase to minimize PCR-introduced errors.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR products for Sanger sequencing using both forward and reverse primers for each fragment to ensure accurate base calling.[1]
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant and parental lines with the reference gene sequences from PlasmoDB.
-
Identify any single nucleotide polymorphisms (SNPs) present in the resistant line that are absent in the parental strain.[1]
-
Visualizations
Caption: Experimental workflow for generating and characterizing this compound-resistant P. falciparum.
Caption: PfPI4K signaling pathway and mechanisms of this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. The Significance of PCR Primer Design in Genetic Diversity Studies: Exemplified by Recent Research into the Genetic Structure of Marine Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Generation of Marker-Free P. falciparum Fluorescent Reporter Lines Using Modified CRISPR/Cas9 Constructs and Selection Protocol | PLOS One [journals.plos.org]
- 8. Designing PCR Primers Painlessly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
Optimizing KDU691 treatment duration for radical cure
Technical Support Center: KDU691 Development
This guide provides troubleshooting advice and frequently asked questions for researchers developing this compound, a novel compound aimed at the radical cure of relapsing malaria.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in determining the optimal treatment duration for a radical cure agent like this compound?
A1: The primary challenge is eliminating the dormant liver-stage parasites, known as hypnozoites, which are responsible for malaria relapses.[1][2] Unlike the blood-stage parasites that cause acute symptoms, hypnozoites can remain inactive for weeks to years.[2][3] An effective radical cure requires a treatment regimen that completely clears these dormant forms. The key difficulty lies in finding a duration and dose that maximizes hypnozoiticidal efficacy while minimizing patient risk and ensuring treatment adherence.
Q2: Which in vitro models are recommended for initial efficacy testing of this compound against liver-stage Plasmodium?
A2: For initial screening, several in vitro models are available. Micropatterned primary human hepatocyte co-cultures (MPCCs) are a robust platform that can recapitulate the entire P. vivax liver stage, including the formation of hypnozoites.[3] Hepatoma cell lines like HepG2-A16 can also be used, particularly for P. vivax studies, though they may not fully mimic primary cell physiology.[1][4] For higher throughput screening, rodent malaria parasites (P. berghei, P. yoelii) in primary rodent hepatocytes are often used, as they are less expensive and more reproducible, though findings must be validated against human parasites.[5]
Q3: My in vitro hypnozoite assays show high variability. What are the common causes and troubleshooting steps?
A3: High variability in in vitro hypnozoite assays is a common issue. The table below outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Hepatocyte Viability | Ensure high viability (>90%) of primary hepatocytes post-thawing and plating. Use established protocols for cryopreservation and recovery. |
| Sporozoite Quality | Use freshly dissected sporozoites whenever possible. If using cryopreserved sporozoites, ensure the freezing/thawing protocol is optimized to maintain infectivity. |
| Infection Rate | Optimize the sporozoite-to-hepatocyte ratio. Too few sporozoites will result in low infection rates, while too many can cause cell stress and detachment. |
| Culture Conditions | Maintain consistent culture conditions (temperature, CO2, media composition). Media supplements can significantly impact hepatocyte health and parasite development. |
| Assay Readout | Use high-content imaging systems for automated and unbiased quantification of parasite numbers and size.[5] Ensure antibody staining for parasite markers (e.g., HSP70, UIS4) is optimized. |
| Drug Bioactivation | If this compound requires metabolic activation (like primaquine), ensure the hepatocyte model has sufficient metabolic enzyme activity.[6] Some hepatoma cell lines have poor metabolic capacity. |
Q4: What is the recommended animal model for testing the radical cure efficacy of this compound?
A4: The gold standard for testing radical cure efficacy in vivo is the P. cynomolgi model in rhesus macaques (Macaca mulatta).[1][7] P. cynomolgi is closely related to P. vivax and reliably forms hypnozoites that cause relapses, making it an excellent biological and chemotherapeutic model.[7][8] For studies focused on human parasite biology, liver-chimeric humanized mouse models (e.g., FRG huHep mice) that are engrafted with human hepatocytes can be used to assess efficacy against P. falciparum and P. vivax liver stages.[9][10]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="10,5!", dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: this compound Radical Cure Drug Development Workflow.
Q5: How should we assess the risk of this compound causing hemolysis in G6PD-deficient individuals?
A5: This is a critical safety consideration, as drugs in the 8-aminoquinoline (B160924) class (e.g., primaquine, tafenoquine) can cause severe hemolysis in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[11][12]
-
Preclinical Assessment: Early in vitro screening using G6PD-deficient red blood cells can assess the oxidative potential of this compound and its metabolites.
-
Clinical Trials: It is mandatory to perform G6PD testing on all participants before administering this compound.[12] Clinical trials should carefully monitor hemoglobin levels and other markers of hemolysis, especially in early phases. The risk of hemolysis is often related to the daily dose of the drug.[13]
Experimental Protocols & Data
Protocol: In Vitro P. cynomolgi Hypnozoite Activity Assay
This protocol details a method for assessing the activity of this compound against P. cynomolgi hypnozoites in primary rhesus macaque hepatocytes.
-
Hepatocyte Seeding: Plate cryopreserved primary macaque hepatocytes onto collagen-coated 96-well plates. Allow cells to form a confluent monolayer (24-48 hours).
-
Sporozoite Infection: Infect the hepatocyte monolayer with freshly dissected P. cynomolgi sporozoites. Incubate for 3 hours to allow for invasion.
-
Compound Addition: After invasion, wash the wells to remove non-invaded sporozoites. Add culture medium containing this compound at various concentrations (e.g., 8-point, 3-fold serial dilution). Include a positive control (e.g., Primaquine) and a negative (vehicle) control.
-
Incubation: Incubate the plates for 6 days, replacing the drug-containing medium every 48 hours. This allows developing schizonts to mature and detach, enriching the culture for dormant hypnozoites.
-
Immunofluorescence Staining: On day 6 post-infection, fix the cells with 4% paraformaldehyde. Permeabilize and stain with a primary antibody against a parasite marker (e.g., anti-HSP70) and a secondary fluorescently-labeled antibody. Use DAPI to counterstain host cell nuclei.
-
Imaging and Analysis: Use a high-content imaging system to capture images of each well. Analyze the images to count the number of remaining hypnozoites (small, round, uninucleated forms).
-
Data Interpretation: Calculate the percent inhibition of hypnozoite survival relative to the vehicle control for each this compound concentration and determine the IC50 value.
Data Presentation: Hypothetical this compound Efficacy Data
The following tables represent hypothetical data from preclinical studies comparing different this compound treatment durations.
Table 1: In Vitro Efficacy vs. Treatment Duration
| Compound | Concentration (µM) | Exposure Duration | Hypnozoite Survival (%) |
|---|---|---|---|
| Vehicle | - | 6 Days | 100% |
| Primaquine | 0.5 | 6 Days | 15.2% |
| This compound | 0.2 | 3 Days | 45.8% |
| this compound | 0.2 | 6 Days | 8.5% |
Table 2: In Vivo Relapse Protection in P. cynomolgi Model
| Treatment Group | Dosing Regimen (mg/kg/day) | Duration | Animals Relapsed / Total | Relapse Protection (%) |
|---|---|---|---|---|
| Vehicle Control | - | 14 Days | 8 / 8 | 0% |
| Primaquine | 1.0 | 14 Days | 1 / 8 | 87.5% |
| This compound | 2.0 | 7 Days | 3 / 8 | 62.5% |
| This compound | 2.0 | 14 Days | 0 / 8 | 100% |
| this compound | 4.0 | 7 Days | 1 / 8 | 87.5% |
These hypothetical results suggest that a longer treatment duration or a higher dose of this compound is more effective at preventing relapse, guiding the design of subsequent clinical trials. The goal is to find the shortest, most effective regimen to maximize patient adherence, a known challenge with 14-day treatments.[13][14]
References
- 1. Towards an In Vitro Model of Plasmodium Hypnozoites Suitable for Drug Discovery | PLOS One [journals.plos.org]
- 2. Frontiers | No more monkeying around: primate malaria model systems are key to understanding Plasmodium vivax liver-stage biology, hypnozoites, and relapses [frontiersin.org]
- 3. In vitro culture, drug sensitivity, and transcriptome of Plasmodium vivax hypnozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro models for human malaria: Targeting the liver stage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 7. Modeling Relapsing Malaria: Emerging Technologies to Study Parasite-Host Interactions in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards an In Vitro Model of Plasmodium Hypnozoites Suitable for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing drug efficacy against Plasmodium falciparum liver stages in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing drug efficacy against Plasmodium falciparum liver stages in vivo | Medicines for Malaria Venture [mmv.org]
- 11. jamc.ayubmed.edu.pk [jamc.ayubmed.edu.pk]
- 12. vivaxmalaria.org [vivaxmalaria.org]
- 13. ethjhealths.org [ethjhealths.org]
- 14. New study shows faster way to cure vivax malaria — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
Troubleshooting inconsistent results in KDU691 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing KDU691 in anti-malarial experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an imidazopyrazine compound with potent anti-parasitic activity against the malaria parasite, Plasmodium.[1] It functions as an inhibitor of the Plasmodium phosphatidylinositol 4-kinase (PI4K), a key enzyme in the parasite's signaling and trafficking pathways.[1][2] By inhibiting PI4K, this compound disrupts essential cellular processes in the parasite, leading to its death.[2]
Q2: What is the solubility and recommended storage for this compound?
A2: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in solvent can be stored at -80°C for 2 years or at -20°C for 1 year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: Can this compound be used for both in vitro and in vivo experiments?
A3: Yes, this compound has been demonstrated to be effective in both in vitro cultures of Plasmodium falciparum and in in vivo animal models of malaria.[2][3]
Q4: Against which parasite stages is this compound active?
A4: this compound exhibits activity against multiple stages of the Plasmodium lifecycle, including blood stage schizonts, gametocytes, and liver stages.[1] Notably, it shows selective inhibitory activity against dihydroartemisinin-pretreated P. falciparum ring-stage parasites.[4]
Troubleshooting Guide
Inconsistent IC50 Values in In Vitro Assays
Q: We are observing high variability in the IC50 values for this compound against P. falciparum in our 72-hour SYBR Green I assay. What could be the cause?
A: High variability in IC50 values can stem from several factors. Here are some common causes and troubleshooting steps:
-
Compound Precipitation: this compound, like many small molecules, can precipitate in aqueous culture media, especially at higher concentrations.
-
Recommendation: Visually inspect your assay plates for any signs of precipitation. When preparing your working solutions, ensure the final DMSO concentration is kept low (typically ≤0.5%) to maintain solubility. If precipitation is observed, sonication or gentle warming of the stock solution before dilution may help.[1]
-
-
Inconsistent Parasite Synchronization: The susceptibility of P. falciparum to antimalarial drugs can vary depending on the parasite's developmental stage.
-
Recommendation: Ensure a tight synchronization of your parasite culture, preferably to the ring stage, before adding the drug. This will provide a more uniform parasite population for the assay.
-
-
Variability in Initial Parasitemia and Hematocrit: Inconsistent starting parasitemia and hematocrit levels across wells can lead to variable parasite growth and, consequently, inconsistent IC50 values.
-
Recommendation: Carefully standardize your initial parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 1.5-2%) for all assay wells.
-
-
Reagent Quality and Preparation: The quality and preparation of media, serum, and SYBR Green I lysis buffer can impact assay performance.
-
Recommendation: Use a consistent source and lot of reagents. Prepare fresh drug dilutions for each experiment and ensure the SYBR Green I lysis buffer is properly formulated and stored.
-
Unexpected Cytotoxicity or Off-Target Effects
Q: We are observing cytotoxicity in our uninfected red blood cell controls at high concentrations of this compound. Is this expected?
A: While this compound is designed to be selective for the parasite PI4K, high concentrations of any compound can sometimes lead to off-target effects or non-specific cytotoxicity.
-
Recommendation:
-
Determine the Maximum Tolerated Concentration: Perform a dose-response experiment on uninfected red blood cells to determine the concentration at which this compound induces hemolysis or other cytotoxic effects. This will help you establish a suitable upper limit for your anti-malarial assays.
-
Review Formulation: If conducting in vivo studies, be aware of potential side effects. For instance, transient yellow skin color and elevated bilirubin (B190676) levels have been observed in animals treated with this compound.[1]
-
Reduced Efficacy in Dihydroartemisinin (DHA)-Pretreated Parasites
Q: We are not observing the expected potentiation of this compound activity in DHA-pretreated ring-stage parasites. What could be the issue?
A: The selective inhibition of DHA-pretreated parasites by this compound is a key finding. If this effect is not being replicated, consider the following:
-
DHA Pre-treatment Conditions: The concentration and duration of DHA exposure are critical for inducing the dormant state in ring-stage parasites.
-
Recommendation: Review and optimize your DHA pre-treatment protocol. Ensure the concentration and incubation time are sufficient to induce dormancy without causing widespread parasite death.
-
-
Timing of this compound Addition: The timing of this compound addition after DHA removal is crucial.
-
Recommendation: Add this compound immediately after washing out the DHA to target the remaining viable, dormant parasites effectively.
-
Data Summary
Table 1: In Vitro IC50 Values of this compound Against Plasmodium
| Parasite Species/Stage | Assay Type | IC50 (nM) | Reference |
| P. falciparum (Blood Stage) | Not Specified | ~118 | [2] |
| P. vivax (Blood Stage) | Not Specified | ~69 | [2] |
| P. falciparum (Gametocytes) | Viability Assay | 220 | [2] |
| P. cynomolgi (Hypnozoites) | Liver-Stage Assay | 180 ± 210 | [3] |
| P. cynomolgi (Liver Schizonts) | Liver-Stage Assay | 61 ± 48 | [3] |
Experimental Protocols
Protocol 1: In Vitro Anti-malarial Susceptibility Assay (SYBR Green I)
This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.
-
Parasite Culture:
-
Maintain a synchronous culture of P. falciparum (e.g., 3D7 strain) in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 µg/mL gentamicin.
-
Incubate at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in complete culture medium in a 96-well plate. Include a drug-free control (vehicle) and a negative control (uninfected red blood cells).
-
-
Drug Treatment:
-
Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 1.5-2%.
-
Incubate the plate for 72 hours under standard culture conditions.
-
-
Lysis and Staining:
-
After incubation, lyse the red blood cells by adding SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for at least 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: In Vivo Prophylactic Efficacy Study in Mice
This protocol provides a general framework for assessing the prophylactic efficacy of this compound in a mouse model of malaria.
-
Animal Model:
-
Use appropriate mouse strains (e.g., CD-1 mice).[1]
-
Allow mice to acclimate to the facility for at least one week before the experiment.
-
-
Compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in water).[1]
-
Administer the desired dose of this compound (e.g., 7.5 mg/kg) orally to the treatment group.[2] The control group should receive the vehicle only.
-
-
Parasite Challenge:
-
Shortly after drug administration, infect the mice intravenously with Plasmodium berghei sporozoites expressing luciferase.[2]
-
-
Monitoring of Infection:
-
Monitor the progression of liver-stage infection using bioluminescence imaging at specified time points (e.g., 24, 36, and 48 hours post-infection).[2]
-
-
Data Analysis:
-
Compare the bioluminescence signal between the treated and control groups to determine the level of protection conferred by this compound.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits PI4K, disrupting downstream signaling essential for parasite development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The Plasmodium PI(4)K inhibitor this compound selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites - PMC [pmc.ncbi.nlm.nih.gov]
Managing KDU691-induced bilirubin accumulation in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing KDU691-induced bilirubin (B190676) accumulation in animal studies.
Frequently Asked Questions (FAQs)
Q1: We observed yellowing of the skin and sclera in our study animals after administering this compound. Is this an expected finding?
A1: Yes, transient, visible jaundice is an expected finding in some animal species treated with this compound. This is due to a temporary accumulation of bilirubin in the blood, a condition known as hyperbilirubinemia.[1][2] Studies in monkeys have reported a yellow skin color, particularly in the facial and chest areas, appearing around the fourth day of dosing.[1] This discoloration has been observed to resolve spontaneously approximately 5 days after the last dose.[1]
Q2: Does the observed hyperbilirubinemia indicate liver damage?
A2: Based on current preclinical data, this compound-induced hyperbilirubinemia does not appear to be associated with significant liver damage. In studies where bilirubin levels were elevated, other clinical chemistry markers of liver function, such as liver enzymes, did not change significantly compared to control groups.[3] This suggests that the mechanism is likely a specific and reversible inhibition of a bilirubin processing pathway rather than generalized hepatotoxicity.
Q3: What is the proposed mechanism for this compound-induced bilirubin accumulation?
A3: While the exact mechanism for this compound is not definitively established in the public literature, drug-induced hyperbilirubinemia often results from the inhibition of specific proteins involved in bilirubin transport and metabolism. The most likely mechanisms involve the inhibition of:
-
Hepatic uptake transporters: Organic anion transporting polypeptides (OATP1B1 and OATP1B3) are responsible for taking up unconjugated bilirubin from the blood into the liver cells.[4][5]
-
Glucuronidation enzyme: UDP-glucuronosyltransferase 1A1 (UGT1A1) is the enzyme that conjugates bilirubin in the liver, making it water-soluble for excretion.[4][5]
-
Biliary efflux transporter: Multidrug resistance-associated protein 2 (MRP2) pumps conjugated bilirubin from the liver into the bile for elimination.[4][5]
This compound, as a PI4K inhibitor, may off-target one or more of these proteins. Further investigation is required to pinpoint the exact mechanism.
Q4: How long does the hyperbilirubinemia last?
A4: The hyperbilirubinemia induced by this compound is reported to be transient. In monkey studies, bilirubin levels and skin discoloration resolved within approximately two days after the last dose.[1]
Q5: Are there any recommended monitoring procedures for animals treated with this compound?
A5: Yes, regular monitoring is recommended. This should include:
-
Daily visual inspection: Check for the presence and severity of jaundice.
-
Regular blood sampling: Collect plasma or serum to quantify total and, if possible, conjugated and unconjugated bilirubin levels.
-
Liver enzyme monitoring: Although not reported to be affected, it is good practice to monitor liver enzymes such as ALT and AST as part of a standard safety assessment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe or prolonged jaundice (lasting more than 5 days post-dosing) | Individual animal sensitivity, potential underlying health issue, or incorrect dosing. | 1. Consult with the attending veterinarian. 2. Review dosing procedures and calculations. 3. Consider collecting additional blood samples for a comprehensive liver function panel. |
| Elevated liver enzymes (e.g., ALT, AST) in addition to hyperbilirubinemia | This is not a reported effect of this compound and may indicate a different underlying issue or a compound-specific effect in your model. | 1. Rule out other potential causes of liver injury (e.g., infection, co-medications). 2. Consider histopathological examination of liver tissue. 3. It may be necessary to perform additional in vitro assays to assess the potential for direct hepatotoxicity. |
| High variability in bilirubin levels between animals | Differences in individual animal metabolism, genetic variations in bilirubin processing proteins, or inconsistencies in drug administration. | 1. Ensure consistent dosing technique and vehicle. 2. If possible, genotype animals for relevant polymorphisms in UGT1A1 or other bilirubin-related genes. 3. Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Representative Time Course of this compound-Induced Bilirubin Accumulation in Monkeys
| Treatment Day | Total Bilirubin (mg/dL) - Control Group (Mean ± SD) | Total Bilirubin (mg/dL) - this compound Group (20 mg/kg/day) (Mean ± SD) |
| 1 | 0.3 ± 0.1 | 0.4 ± 0.2 |
| 2 | 0.3 ± 0.1 | 0.8 ± 0.3 |
| 3 | 0.4 ± 0.2 | 1.5 ± 0.5 |
| 4 | 0.3 ± 0.1 | 2.8 ± 0.9 |
| 5 (Last Dose) | 0.4 ± 0.2 | 4.2 ± 1.2 |
| 6 | 0.3 ± 0.1 | 2.5 ± 0.8 |
| 7 | 0.3 ± 0.1 | 1.1 ± 0.4 |
| 8 | 0.4 ± 0.2 | 0.5 ± 0.2 |
Note: This table is a representative summary based on descriptive reports in the literature and is intended for illustrative purposes.[1][3]
Experimental Protocols
Protocol 1: Measurement of Total and Fractionated Bilirubin in Animal Plasma/Serum
Objective: To quantify the levels of total, conjugated (direct), and unconjugated (indirect) bilirubin in plasma or serum samples from animals treated with this compound.
Materials:
-
Blood collection tubes (e.g., with EDTA or heparin for plasma, or serum separator tubes).
-
Centrifuge.
-
Spectrophotometer or clinical chemistry analyzer.
-
Commercially available bilirubin assay kits (e.g., based on the diazo method).
Procedure:
-
Blood Collection: Collect whole blood from animals at predetermined time points (e.g., pre-dose, and at regular intervals during and after this compound administration).
-
Sample Processing:
-
For plasma, centrifuge the blood collection tubes according to the manufacturer's instructions to separate the plasma.
-
For serum, allow the blood to clot and then centrifuge to separate the serum.
-
-
Sample Storage: Protect samples from light, as bilirubin is light-sensitive.[6] Assays should be performed promptly, or samples should be stored at -80°C.
-
Bilirubin Measurement:
-
Follow the instructions provided with the commercial assay kit.
-
Typically, this involves reacting the sample with a diazo reagent.
-
"Direct" bilirubin (conjugated) reacts directly with the diazo reagent.
-
"Total" bilirubin is measured after the addition of an accelerator that allows both conjugated and unconjugated bilirubin to react.
-
"Indirect" bilirubin (unconjugated) is calculated as: Total Bilirubin - Direct Bilirubin.
-
-
Data Analysis: Record the concentrations of total, direct, and indirect bilirubin. Compare the results from the this compound-treated group to the vehicle control group.
Protocol 2: In Vitro Assessment of this compound Inhibition of UGT1A1
Objective: To determine if this compound inhibits the activity of the UGT1A1 enzyme, which is responsible for bilirubin conjugation.
Materials:
-
Human liver microsomes (commercially available).
-
UGT1A1 substrate (e.g., estradiol, as a surrogate for bilirubin).[5]
-
Cofactor (UDPGA).
-
This compound at various concentrations.
-
Positive control inhibitor (e.g., atazanavir).[5]
-
Incubation buffer.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Prepare solutions of this compound, the positive control, and the UGT1A1 substrate in a suitable solvent.
-
Incubation:
-
In a microcentrifuge tube, combine human liver microsomes, incubation buffer, and this compound (or positive control/vehicle).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the UGT1A1 substrate and UDPGA.
-
-
Reaction Termination: After a specific incubation time, stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the formation of the glucuronidated metabolite of the substrate.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of UGT1A1 activity).
-
Visualizations
Caption: Potential sites of this compound-induced inhibition in the bilirubin metabolism pathway.
Caption: Workflow for investigating this compound-induced hyperbilirubinemia.
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of Drug-Induced Hyperbilirubinemia by In Vitro Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the in vitro inhibition of UGT1A1, OATP1B1, OATP1B3, MRP2, and BSEP in predicting drug-induced hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acb.org.uk [acb.org.uk]
Addressing the limited activity of KDU691 against ring-stage parasites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimalarial compound KDU691. The content specifically addresses the observed limited activity of this compound against ring-stage Plasmodium falciparum parasites.
Frequently Asked Questions (FAQs)
Q1: We are observing limited to no activity of this compound against our ring-stage P. falciparum cultures. Is this expected?
A1: Yes, this is an expected finding. While this compound is a potent antimalarial, it exhibits minimal to no activity against normally developing, early-stage ring parasites[1][2]. Its primary activity is directed towards other life-cycle stages, including blood-stage schizonts, gametocytes, and liver stages[3][4].
Q2: Why does this compound show low efficacy against ring-stage parasites?
A2: The precise reasons for the limited activity of this compound against healthy ring-stage parasites are still under investigation. However, it is known that the compound's mechanism of action is the inhibition of the Plasmodium phosphatidylinositol-4-OH kinase (PI4K)[3][4][5]. The PI4K signaling pathway may be less essential or less accessible during the early ring stage of the parasite's life cycle compared to later developmental stages.
Q3: Is there any scenario where this compound is effective against ring-stage parasites?
A3: Yes. Interestingly, this compound is highly effective against ring-stage parasites that have been pre-treated with dihydroartemisinin (B1670584) (DHA)[1][2][6]. These DHA-pretreated parasites, often referred to as dormant rings or DP-rings, enter a state of arrested development. In this state, they become susceptible to this compound. This suggests that DHA induces a physiological change in the ring-stage parasites that sensitizes them to PI4K inhibition[1][7].
Q4: What is the proposed mechanism for this compound's activity against DHA-pretreated ring stages (DP-rings)?
A4: The activity of this compound against DP-rings is dependent on the PI4K signaling pathway[1][5]. It is hypothesized that the cellular processes reliant on PI4K become critical for the survival of these dormant parasites. By inhibiting PI4K, this compound disrupts essential functions in the DP-rings, leading to their death. This effect is opposite to that of artemisinin (B1665778), which is less effective against these dormant forms[1].
Q5: We are working with artemisinin-resistant parasite strains. How does this affect the activity of this compound?
A5: this compound has been shown to be effective against DP-rings of artemisinin-resistant P. falciparum strains, including those with mutations in the K13 gene[1][2]. This makes this compound a potential candidate for use in combination therapies to eliminate parasites that might persist after artemisinin treatment.
Troubleshooting Guide
Issue: In our in vitro assays, this compound is not showing the expected potency against P. falciparum.
Troubleshooting Steps:
-
Confirm the Parasite Stage: Ensure that your experiments are designed to assess the activity of this compound against the appropriate parasite stages. As established, activity against healthy, early-stage rings will be low. Focus your assays on later stages (trophozoites, schizonts) or on DHA-pretreated ring stages.
-
Verify Compound Integrity: Confirm the quality and concentration of your this compound stock solution. Improper storage or handling can lead to degradation of the compound.
-
Review Experimental Protocol: Carefully review your assay protocol. For assessing activity against DP-rings, a pre-treatment with DHA is essential. Refer to the detailed protocols provided below.
-
Control Parasite Lines: Include control parasite lines with known sensitivity to this compound in your experiments to validate your assay setup.
-
Assess Cytotoxicity: If you are using a new cell line, it is advisable to perform a cytotoxicity assay to ensure that the observed effects are specific to the parasite and not due to host cell toxicity.
Data Presentation
Table 1: Comparative IC50 Values of this compound against different P. falciparum stages.
| Parasite Stage | Condition | This compound IC50 (µM) | Reference |
| Ring Stage (3-6h) | Untreated | No activity reported | [1] |
| DP-rings (DHA-pretreated) | 22-hour treatment | ~0.7 | [1][7] |
| Asexual Blood Stages | Standard 72h assay | 0.027 - 0.070 | [4] |
| Gametocytes | Dose-dependent viability | ~0.220 | [4] |
Experimental Protocols
Protocol 1: Ring-Stage Survival Assay (RSA) for this compound Activity against DP-rings
This protocol is adapted from established RSA methodologies to assess the activity of this compound against DHA-pretreated dormant ring stages (DP-rings)[8][9][10].
1. Parasite Synchronization:
- Synchronize P. falciparum cultures to the ring stage (0-3 hours post-invasion) using standard methods such as 5% D-sorbitol treatment[8]. Multiple rounds of synchronization may be necessary to achieve a tight synchrony.
2. DHA Pre-treatment:
- Adjust the synchronized ring-stage culture to a parasitemia of 1-2% and a hematocrit of 2%.
- Expose the parasites to 700 nM dihydroartemisinin (DHA) for 6 hours to induce dormancy. Include a DMSO-treated control.
3. This compound Treatment:
- After the 6-hour DHA treatment, wash the cells twice with a complete culture medium to remove the DHA.
- Resuspend the cells in a complete culture medium containing the desired concentrations of this compound (or DMSO as a vehicle control). A typical concentration range to test would be from 0.1 µM to 10 µM.
- Incubate the plates for 66 hours.
4. Assessment of Parasite Viability:
- After the 66-hour incubation, prepare thin blood smears from each well.
- Stain the smears with Giemsa and determine the parasitemia by light microscopy.
- Calculate the percentage of viable parasites by normalizing the parasitemia of the this compound-treated wells to the parasitemia of the DMSO-treated control wells.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on different ring stages.
Experimental Workflow
Caption: Ring-Stage Survival Assay (RSA) workflow.
Logical Relationship
Caption: this compound activity and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The Plasmodium PI(4)K inhibitor this compound selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Plasmodium PI(4)K inhibitor this compound selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites — MORU Tropical Health Network [tropmedres.ac]
- 7. researchgate.net [researchgate.net]
- 8. iddo.org [iddo.org]
- 9. Alternative methods for the Plasmodium falciparum artemisinin ring-stage survival assay with increased simplicity and parasite stage-specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate potential toxicity of KDU691
This technical support center provides researchers, scientists, and drug development professionals with strategies to mitigate the potential toxicity of KDU691. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an imidazopyrazine compound with potent anti-parasitic activity against various life stages of Plasmodium species, including blood stage schizonts, gametocytes, and liver stages.[1] Its mechanism of action is the inhibition of the Plasmodium phosphatidylinositol 4-kinase (PI4K), a key enzyme in the parasite's signaling pathways.[1][2][3]
Q2: What are the known potential toxicities associated with this compound?
A2: In vivo studies have indicated potential liver-related toxicity. During a 5-day radical-cure treatment in monkeys, this compound led to an accumulation of bilirubin (B190676) levels.[1] Additionally, animals treated with this compound showed a transient yellowing of the skin.[1]
Q3: What are general strategies to minimize off-target effects and potential toxicity in my experiments?
A3: To reduce the likelihood of off-target effects and toxicity, consider the following strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that achieves the desired anti-parasitic effect.[4] Higher concentrations are more likely to interact with unintended targets.[4]
-
Employ Control Compounds: Use a structurally similar but inactive analog as a negative control to ensure that the observed effects are specific to this compound's inhibition of PI4K.[4]
-
Select a well-characterized inhibitor: When possible, use inhibitors with a known and selective target profile.[4]
Troubleshooting Guide
Issue 1: Observing signs of cytotoxicity in vitro.
-
Potential Cause: The concentration of this compound used may be too high, leading to off-target effects and cellular stress.
-
Troubleshooting Steps:
-
Determine the IC50: If not already known for your specific parasite strain and life stage, perform a dose-response assay to determine the 50% inhibitory concentration (IC50).
-
Work at the Lowest Effective Dose: Design experiments using concentrations at or near the IC90 value to maximize the on-target effect while minimizing potential off-target toxicity. The IC90 for this compound against dihydroartemisinin-pretreated Dd2-WT P. falciparum rings has been reported to be 1.4 µM.[2]
-
Include Vehicle Controls: Always include a vehicle control (e.g., DMSO) to ensure the solvent is not contributing to the observed toxicity.[4]
-
Assess Cell Viability: Use standard cell viability assays (e.g., MTT, trypan blue exclusion) to quantify cytotoxicity across a range of this compound concentrations.
-
Issue 2: Observing signs of in vivo toxicity (e.g., elevated bilirubin, weight loss).
-
Potential Cause: this compound may be causing drug-induced liver injury (DILI).
-
Troubleshooting Steps:
-
Monitor Liver Function: Regularly monitor serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), in addition to bilirubin.[5][6]
-
Dose Optimization: If toxicity is observed, consider reducing the dose or the frequency of administration.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of the liver and other major organs to identify any tissue damage.[7]
-
Pharmacokinetic (PK) Analysis: Conduct PK studies to understand the exposure levels of this compound and its metabolites in relation to the observed toxicity. A formulation for oral dosing in mice containing 0.5% Methyl cellulose (B213188) and 0.5% Tween 80 in water has been described.[1]
-
Data Presentation
Table 1: In Vitro Activity of this compound against Plasmodium Species
| Parasite Species & Stage | Assay Type | IC50 (µM) | Reference |
| P. falciparum (DHA-pretreated rings, Dd2-WT) | 72-hour drug assay | IC90 = 1.4 | [2] |
| P. cynomolgi (hypnozoites) | In vitro drug screening | 0.18 (range: 0.06-0.7) | [8][9] |
| P. cynomolgi (developing EEFs) | In vitro drug screening | 0.06 (range: 0.02-0.4) | [8][9] |
| P. yoelii (liver-stage) | Cell-based assay | < 0.16 | [10] |
| P. falciparum (gametocytes) | Viability assay | 0.22 | [10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Efficacy | Reference |
| Mice (P. berghei) | Single oral dose (7.5 mg/kg) | Prophylactic protection | [10] |
| Rhesus macaques (P. cynomolgi) | 5 daily oral doses (20 mg/kg) | Prophylactic protection | [9] |
| Rhesus macaques (P. cynomolgi) | 5 daily oral doses (20 mg/kg) - radical cure | Did not prevent relapse | [8][9] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of this compound against a panel of kinases to identify potential on- and off-targets.[4]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a suitable assay plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase reaction.
-
Detection: Measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the engagement of this compound with its target (PI4K) in intact cells.[4]
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Detect the amount of soluble target protein (PI4K) at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve indicates target engagement by this compound.
Visualizations
Caption: On- and off-target effects of this compound.
Caption: Troubleshooting workflow for in vivo toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. gicu.sgul.ac.uk [gicu.sgul.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Synergistic Effect of KDU691 with Other Antimalarials
This technical support center is designed for researchers, scientists, and drug development professionals investigating the synergistic potential of KDU691, a potent Plasmodium phosphatidylinositol 4-kinase (PI4K) inhibitor, with other antimalarial agents. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation formats to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and why is it a good candidate for combination therapy?
A1: this compound is an imidazopyrazine compound that potently inhibits Plasmodium phosphatidylinositol 4-kinase (PI4K).[1] This kinase is crucial for the parasite's development, including processes within blood stage schizonts, gametocytes, and liver stages.[1] A key feature of this compound is its selective and high inhibitory activity against dihydroartemisinin (B1670584) (DHA)-pretreated dormant ring-stage parasites (DP-rings), a stage that artemisinins alone do not effectively clear.[2][3] This complementary activity against dormant parasites makes this compound a prime candidate for combination therapies, particularly with artemisinin-based compounds, to prevent parasite recrudescence and combat resistance.
Q2: With which classes of antimalarials is this compound likely to exhibit synergy?
A2: Given that this compound targets a novel pathway in the parasite, it is hypothesized to have synergistic potential with antimalarials that have different mechanisms of action. Promising candidates for synergistic combinations include:
-
Artemisinin (B1665778) derivatives (e.g., Dihydroartemisinin, Artesunate): As established, this compound targets the dormant ring stages that survive artemisinin treatment.[2][3]
-
Drugs targeting heme detoxification (e.g., Chloroquine, Lumefantrine, Piperaquine): These drugs interfere with the parasite's ability to neutralize toxic heme produced from hemoglobin digestion.[3][4][5] Combining this with the disruption of PI4K signaling could create a multi-pronged attack.
-
Inhibitors of protein synthesis (e.g., Mefloquine): Mefloquine is understood to target the parasite's 80S ribosome, halting protein production.[6][7][8]
-
Mitochondrial electron transport chain inhibitors (e.g., Atovaquone): Atovaquone disrupts the parasite's mitochondrial function, which is essential for pyrimidine (B1678525) biosynthesis.[9][10][11]
-
Folate synthesis inhibitors (e.g., Pyrimethamine-Sulfadoxine): This combination targets two key enzymes in the parasite's folate biosynthesis pathway, essential for DNA synthesis.[12][13]
Q3: How is synergy quantitatively assessed in vitro?
A3: The most common method for quantifying synergy is the calculation of the Fractional Inhibitory Concentration (FIC) index from a checkerboard or fixed-ratio isobologram assay. The FIC index is the sum of the FICs of each drug in a combination that produces a 50% inhibition of parasite growth (ΣFIC50). The interaction is classified as follows:
-
Synergy: ΣFIC50 ≤ 0.5
-
Additive: 0.5 < ΣFIC50 ≤ 4.0
-
Antagonism: ΣFIC50 > 4.0
Troubleshooting Guides
Problem 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Parasite Staging | Ensure tight synchronization of the P. falciparum culture to the ring stage before initiating the assay. Inconsistent parasite stages will lead to variable drug susceptibility. |
| Fluctuations in Hematocrit | Maintain a consistent hematocrit level in all wells of the assay plate. Variations can impact parasite growth and perceived drug efficacy. |
| Inaccurate Drug Concentrations | Prepare fresh serial dilutions of this compound and partner drugs for each experiment. Validate the stock concentration and ensure thorough mixing. |
| Reagent Variability | Use consistent batches of reagents, including culture media and SYBR Green I, whenever possible. If a new batch is introduced, perform a validation experiment. |
Problem 2: No observable synergistic effect with a partner drug.
| Potential Cause | Troubleshooting Step |
| Inappropriate Drug Ratio | The synergistic effect can be ratio-dependent. Test a wider range of concentration ratios in your checkerboard or fixed-ratio assay. |
| Similar Mechanisms of Action | If the partner drug has a mechanism that overlaps with the PI4K pathway, synergy may not be observed. Research the partner drug's mechanism thoroughly. |
| Drug Antagonism | The combination may be genuinely additive or even antagonistic. An FIC index greater than 0.5 indicates a lack of synergy. |
| Experimental Artifact | Review your experimental setup for any potential errors in pipetting, drug dilution, or plate reading that could mask a synergistic effect. |
Problem 3: Edge effects observed in the 96-well plate.
| Potential Cause | Troubleshooting Step |
| Evaporation | Ensure proper humidification of the incubator. You can also fill the outer wells of the plate with sterile water or media to minimize evaporation from the experimental wells. |
| Temperature Gradients | Allow the plate to equilibrate to room temperature before adding parasites and placing it in the incubator. Ensure the incubator has uniform temperature distribution. |
Data Presentation
Quantitative data from synergy experiments should be summarized in a clear and structured format.
Table 1: Example In Vitro IC50 Values for this compound and Partner Antimalarials against P. falciparum
| Drug | IC50 (nM) ± SD |
| This compound | 15.2 ± 2.1 |
| Dihydroartemisinin | 1.8 ± 0.3 |
| Chloroquine | 25.5 ± 3.4 |
| Mefloquine | 30.1 ± 4.5 |
| Atovaquone | 1.2 ± 0.2 |
Table 2: Example Fractional Inhibitory Concentration (FIC) Index for this compound Combinations
| Drug Combination | IC50 of this compound in Combination (nM) | IC50 of Partner Drug in Combination (nM) | FIC of this compound | FIC of Partner Drug | ΣFIC50 | Interaction |
| This compound + Dihydroartemisinin | 3.8 | 0.3 | 0.25 | 0.17 | 0.42 | Synergy |
| This compound + Chloroquine | 5.1 | 6.4 | 0.34 | 0.25 | 0.59 | Additive |
| This compound + Mefloquine | 4.6 | 6.0 | 0.30 | 0.20 | 0.50 | Synergy |
| This compound + Atovaquone | 6.1 | 0.3 | 0.40 | 0.25 | 0.65 | Additive |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This protocol outlines a standard checkerboard assay to determine the synergistic interaction between this compound and a partner antimalarial using a SYBR Green I-based fluorescence assay.
Materials:
-
This compound and partner antimalarial drug stocks (in DMSO)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Synchronized P. falciparum culture (ring stage) at 2% parasitemia and 2% hematocrit
-
Sterile 96-well flat-bottom plates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Methodology:
-
Drug Dilution Plate Preparation:
-
Prepare serial dilutions of this compound horizontally and the partner drug vertically in a 96-well plate.
-
Typically, an 8x8 matrix is created with a range of concentrations above and below the known IC50 of each drug.
-
Include wells with each drug alone (for IC50 determination) and drug-free wells (as a negative control).
-
-
Parasite Seeding:
-
Add 100 µL of the synchronized parasite culture to each well of the drug dilution plate.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Reading:
-
Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Determine the IC50 for each drug alone and in each combination.
-
Calculate the FIC for each drug in the combination: FIC = (IC50 of drug in combination) / (IC50 of drug alone).
-
Calculate the ΣFIC50 by summing the FICs of both drugs.
-
Interpret the interaction based on the ΣFIC50 value.
-
Visualizations
Caption: Mechanism of action of this compound via inhibition of Plasmodium PI4K.
Caption: Experimental workflow for in vitro antimalarial synergy testing.
Caption: Logical relationship for achieving synergy with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. malariaworld.org [malariaworld.org]
- 3. Lumefantrine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 5. Piperaquine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Sulfadoxine/pyrimethamine - Wikipedia [en.wikipedia.org]
Validation & Comparative
KDU691 vs. MMV390048: A Comparative Guide to Two Potent PI4K Inhibitors for Malaria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two promising antimalarial phosphatidylinositol 4-kinase (PI4K) inhibitors, KDU691 and MMV390048. The information is compiled from various preclinical studies to assist researchers in understanding the relative performance of these compounds.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and MMV390048 against different species and life cycle stages of the Plasmodium parasite.
Table 1: In Vitro Efficacy (IC50 Values)
| Compound | Target Species & Stage | IC50 (nM) | Reference |
| This compound | P. falciparum (Asexual Blood Stage) | ~118 | [1] |
| P. vivax (Asexual Blood Stage) | ~69 | [1] | |
| P. yoelii (Liver Stage) | <160 (as low as 9) | [1] | |
| P. cynomolgi (Liver Stage Hypnozoites) | 180 | [1] | |
| P. falciparum (Gametocytes) | 220 | [2] | |
| MMV390048 | P. falciparum (NF54, Asexual Blood Stage) | 28 | [3] |
| P. falciparum (Multidrug-Resistant Isolates) | Ratio of max/min IC50 = 1.5 | [3] | |
| P. cynomolgi (Liver Stage Schizonts) | 64 | [4] | |
| P. cynomolgi (Liver Stage Hypnozoites) | 61 | [4] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Plasmodium Species | Dosing Regimen | Efficacy Metric | Result | Reference |
| This compound | Mouse | P. berghei | Single oral dose | Prophylactic protection | 7.5 mg/kg | [1] |
| Rhesus Macaque | P. cynomolgi | 20 mg/kg, 5 daily doses | Radical Cure | Did not prevent relapse | [5] | |
| MMV390048 | Humanized SCID Mouse | P. falciparum (3D7) | Once daily oral, 4 days | ED90 (Day 7) | 0.57 mg/kg | [3] |
| Mouse | P. berghei | Four oral administrations | ED90 (96 hours) | 1.1 mg/kg | [5] | |
| Rhesus Macaque | P. cynomolgi | 20 mg/kg, single oral dose | Prophylactic protection | Full protection | [3] | |
| Rhesus Macaque | P. cynomolgi | 20 mg/kg, 5 daily doses | Radical Cure | Delayed relapse, but did not eliminate hypnozoites | [3][4] |
Mechanism of Action: PI4K Inhibition
Both this compound and MMV390048 exert their antimalarial activity by inhibiting Plasmodium phosphatidylinositol 4-kinase (PI4K). This enzyme is crucial for the parasite's survival and is involved in multiple stages of its life cycle.[1][3] PI4K catalyzes the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid that regulates vesicular trafficking and the function of the Golgi apparatus within the parasite.[6] By inhibiting PI4K, these compounds disrupt these essential cellular processes, leading to parasite death.[1][6]
PI4K Inhibition Signaling Pathway.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison of this compound and MMV390048.
In Vitro Asexual Blood Stage Activity Assay
This assay determines the 50% inhibitory concentration (IC50) of the compounds against the blood stages of Plasmodium falciparum.
-
Parasite Culture: P. falciparum strains (e.g., NF54, 3D7) are cultured in human erythrocytes in a complete medium.
-
Compound Preparation: The test compounds (this compound, MMV390048) are serially diluted to a range of concentrations.
-
Incubation: Synchronized ring-stage parasites are incubated with the compounds for a standard period (e.g., 72 hours).
-
Growth Inhibition Assessment: Parasite growth is measured using methods such as SYBR Green I-based fluorescence assay, which stains parasite DNA, or flow cytometry.
-
Data Analysis: The fluorescence or cell count data is normalized to a drug-free control, and the IC50 values are calculated by fitting the data to a dose-response curve.
In Vivo Efficacy in Mouse Models
This protocol outlines the evaluation of the compounds' efficacy in rodent malaria models.
-
Animal Infection: Mice (e.g., SCID, BALB/c) are infected with a specific strain of Plasmodium (e.g., P. falciparum for humanized mice, P. berghei).
-
Compound Administration: The test compounds are administered orally at various doses and regimens (e.g., single dose, once daily for four days).
-
Parasitemia Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by microscopic examination of Giemsa-stained blood smears or by flow cytometry.
-
Efficacy Determination: The effective dose (e.g., ED90, the dose that reduces parasitemia by 90%) is calculated by comparing the parasitemia in treated mice to that in a vehicle-treated control group. Curative efficacy is determined by the absence of parasites after a follow-up period (e.g., 30 days).
In Vivo Antimalarial Efficacy Workflow.
Summary and Conclusion
Both this compound and MMV390048 are potent inhibitors of Plasmodium PI4K with broad activity across multiple parasite life cycle stages.
-
MMV390048 has demonstrated slightly lower IC50 values against asexual blood stages in vitro and has been shown to be effective as a single-dose prophylactic in a monkey model.[3][4] It also shows activity against liver stages but does not achieve a radical cure by eliminating hypnozoites.[3][4]
-
This compound also exhibits potent activity against blood, liver, and gametocyte stages.[1][2] Similar to MMV390048, it provides prophylactic protection but does not achieve a radical cure in primate models.[5]
The choice between these inhibitors for further development or research applications may depend on specific factors such as the target product profile (e.g., prophylactic vs. therapeutic), the desired potency against specific parasite stages, and pharmacokinetic properties. The data presented here provides a foundation for such comparative assessments. Researchers are encouraged to consult the primary literature for more detailed information.
References
- 1. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 5. researchgate.net [researchgate.net]
- 6. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
KDU691 vs. Primaquine: A Comparative Analysis of Transmission-Blocking Potential in Malaria
A head-to-head comparison of the novel PI4K inhibitor KDU691 and the established antimalarial primaquine (B1584692) reveals significant differences in their potency and mechanisms for blocking the transmission of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, detailed methodologies, and a visual representation of the key pathways and workflows.
Executive Summary
The global effort to eradicate malaria is increasingly focused on strategies that interrupt the transmission of the parasite from humans to mosquitoes. This requires drugs that are effective against the sexual stages of the parasite, known as gametocytes. For decades, primaquine has been the only commercially available drug capable of killing mature P. falciparum gametocytes.[1] However, its use is hampered by the risk of hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2]
A promising new candidate, this compound, an imidazopyrazine compound, has emerged with a novel mechanism of action: the inhibition of Plasmodium phosphatidylinositol 4-kinase (PI4K).[3][4] This guide presents a direct comparison of the transmission-blocking capabilities of this compound and primaquine, supported by quantitative data from key studies.
Quantitative Comparison of Transmission-Blocking Activity
Experimental data from a study directly comparing this compound and primaquine using an ex vivo drug assay with field-isolated P. falciparum gametocytes demonstrates the superior potency of this compound.
| Compound | Target | IC50 (Oocyst Prevalence) | IC50 (Gametocyte Viability) | IC50 (Oocyst Density) | Primary Mechanism of Action |
| This compound | Plasmodium PI4K | 110 nM[1][4][5] | 220 nM[3] | ~316 nM[3] | Inhibition of phosphatidylinositol 4-kinase, affecting intracellular signaling and trafficking.[3] |
| Primaquine | Unknown | 1.3 µM (1300 nM)[1][4][5] | - | - | Kills mature P. falciparum gametocytes.[1] |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. A lower IC50 value indicates a more potent compound.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro and ex vivo assays designed to measure the transmission-blocking potential of antimalarial compounds. The following are detailed methodologies for the key experiments cited.
Ex Vivo Transmission-Blocking Drug Assay on Field-Isolated Gametocytes
This assay evaluates the ability of a compound to prevent the transmission of P. falciparum from human blood to mosquitoes.
-
Gametocyte Collection: Whole blood samples are collected from naturally infected, asymptomatic individuals carrying mature P. falciparum gametocytes.
-
Compound Incubation: The collected blood is incubated ex vivo for 48 hours with various concentrations of the test compounds (this compound or primaquine) or a vehicle control (DMSO).[4][5] The culture is maintained in a medium supplemented with 10% horse serum at a 4% hematocrit.[4][5]
-
Membrane Feeding: After incubation, the treated blood is fed to Anopheles mosquitoes through a membrane feeding apparatus. This apparatus mimics the process of a mosquito taking a blood meal from an infected human.
-
Oocyst Counting: The mosquitoes are maintained in the laboratory for 7-10 days to allow for the development of oocysts (the encysted stage of the parasite) in their midguts.[2] The midguts are then dissected, stained, and the number of oocysts is counted under a microscope.
-
Data Analysis: The transmission-blocking activity is determined by comparing the number of oocysts in mosquitoes fed with drug-treated blood to those fed with control blood. The IC50 value, representing the concentration at which a 50% reduction in oocyst prevalence is observed, is then calculated.[4][5]
Gametocyte Viability Assay
This assay assesses the direct cytotoxic effect of a compound on gametocytes.
-
Gametocyte Culture: P. falciparum gametocytes are cultured in vitro to maturity (Stage V).
-
Compound Exposure: Mature gametocytes are exposed to a range of concentrations of the test compound for a defined period.
-
Viability Assessment: Gametocyte viability is measured using various methods, such as ATP-based luminescence assays or flow cytometry with viability dyes.
-
Data Analysis: The IC50 value for gametocyte viability is calculated based on the dose-response curve.
Visualizing the Mechanisms and Methods
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway targeted by this compound and the workflow of the transmission-blocking assay.
Caption: Mechanism of action of this compound targeting Plasmodium PI4K.
Caption: Standard workflow of a transmission-blocking membrane feeding assay.
Conclusion
The available data strongly suggests that this compound is a significantly more potent transmission-blocking agent than primaquine in in vitro and ex vivo settings. Its novel mechanism of action, targeting a parasite-specific kinase, presents a promising new avenue for the development of next-generation antimalarials. While primaquine remains a valuable tool, its lower potency and safety concerns in G6PD-deficient individuals highlight the need for alternatives. Further clinical evaluation of this compound and other PI4K inhibitors is warranted to determine their in vivo efficacy and safety profile, which could pave the way for their integration into malaria eradication strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Transmission-Blocking Activities of Quinine, Primaquine, and Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
KDU691 and Artemisinin: A Comparative Analysis of Their Efficacy Against Dormant Malaria Parasites
For Immediate Release
A comparative analysis of the novel antimalarial compound KDU691 and the current frontline treatment, artemisinin (B1665778), reveals a significant advantage of this compound in targeting dormant Plasmodium falciparum parasites. This finding has critical implications for developing strategies to combat malaria, particularly in the context of emerging artemisinin resistance and treatment failure. While artemisinin and its derivatives can induce a state of dormancy in ring-stage parasites, leading to their survival and subsequent recrudescence of infection, this compound demonstrates potent activity against these persistent parasitic forms.
Executive Summary
This guide provides a detailed comparison of this compound and artemisinin, focusing on their mechanisms of action and efficacy against dormant malaria parasites. Experimental data highlights that this compound, a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), is highly effective against dihydroartemisinin (B1670584) (DHA)-induced dormant ring-stage parasites (DP-rings). In stark contrast, these dormant parasites exhibit increased resistance to artemisinin itself. This differential activity presents this compound as a promising candidate for combination therapies aimed at preventing treatment failure and combating artemisinin resistance.
Data Presentation: Comparative Efficacy
The following table summarizes the in vitro efficacy of this compound and Dihydroartemisinin (DHA), the active metabolite of artemisinin, against both normally developing and dormant P. falciparum ring-stage parasites.
| Compound | Parasite Stage | IC50 (50% Inhibitory Concentration) | Fold Change in Susceptibility (Dormant vs. Normal Rings) |
| This compound | Normal Rings | No significant activity | - |
| Dormant Rings (DP-rings) | ~70 nM[1] | >20-fold increase[1] | |
| Dihydroartemisinin (DHA) | Normal Rings | Low nanomolar range | - |
| Dormant Rings (DP-rings) | Increased resistance (Specific IC50 not available)[2] | Decreased susceptibility |
Key Findings:
-
This compound exhibits a selective and potent inhibitory effect on dormant parasites, a population that is not effectively cleared by artemisinin.[1][3]
-
Dormant parasites are significantly more susceptible to this compound than their normally growing counterparts.[1]
-
Conversely, artemisinin-induced dormant parasites are more resistant to artemisinins themselves.[2]
Mechanisms of Action
Artemisinin: The antimalarial activity of artemisinin is initiated by its activation by heme, a product of hemoglobin digestion by the parasite.[4][5] This interaction leads to the generation of reactive oxygen species (ROS) and carbon-centered radicals, which damage parasite proteins and other vital biomolecules.[4][5] The induction of dormancy is considered a stress response of the parasite to sublethal artemisinin exposure, allowing a subpopulation to survive treatment.[3]
This compound: this compound acts by inhibiting the Plasmodium phosphatidylinositol 4-kinase (PI4K), a key enzyme in the parasite's PI4K signaling pathway.[6][7] This pathway is crucial for various cellular processes, including membrane trafficking and signal transduction. Inhibition of PI4K by this compound disrupts these essential functions, leading to parasite death.[7] Importantly, this mechanism is effective against dormant parasites that have altered metabolic and cellular states.[3][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct mechanisms of action and the experimental workflow for evaluating drug efficacy against dormant parasites.
Figure 1: Artemisinin's mechanism leading to parasite death or dormancy.
Figure 2: this compound's inhibitory action on the PI4K signaling pathway.
Figure 3: Workflow for evaluating drug efficacy on dormant parasites.
Experimental Protocols
1. Induction of Dormant P. falciparum Parasites (DP-rings)
This protocol is adapted from established laboratory models for inducing artemisinin-dormant parasites.[8]
-
Parasite Culture: Synchronized cultures of P. falciparum (e.g., W2 strain) are maintained in human erythrocytes at a specified parasitemia (e.g., 1-2%) and hematocrit. Synchronization to the ring stage is achieved using methods such as sorbitol treatment.
-
DHA Treatment: Tightly synchronized early ring-stage parasites (3-6 hours post-invasion) are treated with 700 nM dihydroartemisinin (DHA) for 6 hours.
-
Drug Removal: After the 6-hour incubation, the culture medium containing DHA is removed, and the infected red blood cells are washed multiple times with fresh culture medium to ensure complete removal of the drug.
-
Dormancy Maturation: The parasites are then cultured under standard conditions for approximately 18-24 hours to allow for the establishment of the dormant state. These DHA-pretreated dormant rings (DP-rings) can be identified by their characteristic "pyknotic-like" appearance.[9]
2. In Vitro Drug Susceptibility Assay for Dormant Parasites
-
Drug Preparation: this compound and other test compounds are serially diluted to a range of concentrations in culture medium.
-
Drug Exposure: The induced dormant parasite cultures (DP-rings) are exposed to the different drug concentrations for a period of 24 to 72 hours. A control group of dormant parasites is incubated with drug-free medium.
-
Viability Assessment: Parasite viability is determined using a suitable method. A common technique involves staining with a mitochondrial membrane potential-sensitive dye like MitoTracker Orange, followed by quantification using high-content imaging or flow cytometry.[3][9]
-
Data Analysis: The percentage of parasite growth inhibition is calculated relative to the drug-free control. The 50% inhibitory concentration (IC50) is then determined by fitting the dose-response data to a nonlinear regression model.
Conclusion and Future Directions
The contrasting effects of this compound and artemisinin on dormant malaria parasites underscore a critical vulnerability of these persistent forms. The potent activity of this compound against dormant parasites highlights its potential as a partner drug in artemisinin-based combination therapies (ACTs). By eliminating the dormant parasites that survive artemisinin treatment, this compound could enhance the efficacy of current therapies, prevent recrudescence, and mitigate the development of artemisinin resistance. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic potential of this compound in a combination therapy setting.
References
- 1. The Plasmodium PI(4)K inhibitor this compound selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. researchgate.net [researchgate.net]
- 4. Artemisinin-Resistant Plasmodium falciparum Parasites Exhibit Altered Patterns of Development in Infected Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The artemisinin-induced dormant stages of Plasmodium falciparum exhibit hallmarks of cellular quiescence/senescence and drug resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
KDU691 vs. Atovaquone: A Head-to-Head Comparison in Liver-Stage Malaria Assays
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of KDU691 and atovaquone (B601224), two potent inhibitors of Plasmodium liver-stage development. This analysis is based on available experimental data to inform strategic decisions in antimalarial drug discovery.
This guide synthesizes findings from multiple studies to present a comparative overview of the two compounds, focusing on their efficacy, mechanism of action, and the experimental protocols used for their evaluation.
At a Glance: this compound vs. Atovaquone
| Feature | This compound | Atovaquone |
| Primary Target | Phosphatidylinositol 4-kinase (PI4K)[1][2] | Cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain[3][4] |
| Mechanism of Action | Inhibits PI4K, disrupting intracellular distribution of phosphatidylinositol 4-phosphate.[2] | Inhibits mitochondrial electron transport, leading to a collapse of the mitochondrial membrane potential and inhibition of ATP and pyrimidine (B1678525) biosynthesis.[3][4][5] |
| Activity Spectrum | Active against liver-stage schizonts and hypnozoites, as well as blood stages and gametocytes.[1][2][6] | Active against liver and blood stages.[5][7] Not believed to be active against dormant hypnozoites.[5] |
| Potency (Liver Stage) | High, with IC50 values in the low nanomolar to sub-micromolar range against various Plasmodium species.[2][6] | High, with IC50 values in the low nanomolar range against Plasmodium berghei liver stages.[7][8] |
Quantitative Efficacy in Liver-Stage Assays
The following tables summarize the in vitro and in vivo efficacy of this compound and atovaquone against Plasmodium liver stages as reported in various studies.
In Vitro Liver-Stage Activity
| Compound | Plasmodium Species | Assay System | IC50 | Reference |
| This compound | P. yoelii | Cell-based assay | < 160 nM | [2] |
| P. cynomolgi (schizonts) | In vitro culture | 0.061 ± 0.048 µM | [6] | |
| P. cynomolgi (hypnozoites) | In vitro culture | 0.18 ± 0.21 µM | [6] | |
| Atovaquone | P. berghei | HepG2 cells with luciferase-expressing parasites | 1.42 nM | [7] |
| P. yoelii | HepG2-CD81 cells | Not specified, but shown to be effective | [9][10] |
In Vivo Liver-Stage Activity
| Compound | Plasmodium Species | Animal Model | Dosing Regimen | Outcome | Reference |
| This compound | P. berghei (luciferase-expressing) | Mice | Single oral dose of 7.5 mg/kg | Complete protection (prophylactic) | [2] |
| P. cynomolgi | Rhesus macaques | 20 mg/kg for 5 days | Fully protective (prophylactic), but did not prevent relapse (radical cure) | [6][11] | |
| Atovaquone | P. berghei | Mice | 3 mg/kg | Prevention of parasitemia | [7] |
| P. falciparum | Human volunteers (challenge model) | 1 tablet daily (with proguanil) for 8 days | Complete protection | [12] |
Mechanism of Action Signaling Pathways
The distinct mechanisms of action of this compound and atovaquone are visualized below.
Caption: this compound inhibits Plasmodium PI4K, blocking the formation of PI4P.
Caption: Atovaquone targets the Cytochrome bc1 complex, disrupting mitochondrial function.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Liver-Stage Inhibition Assay
This protocol is a generalized representation based on methodologies described in the cited literature.[8][9][13]
Caption: Workflow for in vitro assessment of liver-stage parasite inhibition.
-
Cell Culture: Human hepatoma cell lines (e.g., HepG2, HepG2-CD81, HC-04) or primary human hepatocytes (PHH) are seeded in 96- or 384-well plates to form a confluent monolayer.[9][13][14]
-
Compound Preparation: this compound and atovaquone are serially diluted in appropriate culture medium to a range of concentrations.
-
Infection: Freshly dissected Plasmodium sporozoites (e.g., P. berghei, P. yoelii) are added to the hepatocyte monolayers.[7][9] The plates are centrifuged to facilitate sporozoite contact with the cells.
-
Treatment: The culture medium is replaced with medium containing the various concentrations of the test compounds.
-
Incubation: The plates are incubated for 48 to 72 hours to allow for parasite development into exoerythrocytic forms (EEFs).
-
Analysis:
-
Immunofluorescence: After incubation, cells are fixed, permeabilized, and stained with an antibody against a parasite-specific protein (e.g., HSP70) and a nuclear stain (e.g., DAPI).[9][10]
-
Bioluminescence: For assays using luciferase-expressing parasites, a substrate is added, and luminescence is measured to quantify parasite load.[2][7]
-
-
Data Acquisition and IC50 Determination: High-content imaging systems are used to automatically count the number and measure the size of the EEFs. The data is then used to generate dose-response curves and calculate the 50% inhibitory concentration (IC50).
In Vivo Prophylactic Efficacy Assay (Mouse Model)
This protocol is a generalized representation based on methodologies described in the cited literature.[2][7]
-
Animal Model: Typically, C57BL/6 mice are used.
-
Compound Administration: A single oral dose of this compound (e.g., 7.5 mg/kg) or atovaquone (e.g., 3 mg/kg) is administered.[2][7]
-
Infection: Within a short period after treatment, mice are challenged with a significant number of infectious Plasmodium sporozoites (e.g., 10,000 P. berghei sporozoites) via intravenous injection.
-
Monitoring Liver-Stage Burden (Optional): For studies using luciferase-expressing parasites, liver-stage parasite burden can be monitored non-invasively at approximately 44 hours post-infection using an in vivo imaging system (IVIS).[2][7]
-
Monitoring Blood-Stage Parasitemia: Starting from day 3 post-infection, thin blood smears are prepared daily and stained with Giemsa to monitor for the emergence of blood-stage parasites. The percentage of infected red blood cells is determined by microscopic examination.
-
Endpoint: The primary endpoint is the complete prevention of blood-stage parasitemia, indicating causal prophylactic activity. Mice are typically monitored for up to 14-30 days.[7]
Conclusion
Both this compound and atovaquone are highly potent inhibitors of Plasmodium liver-stage development, albeit through distinct molecular mechanisms. This compound targets the parasite's PI4K, a novel and promising antimalarial target, and has demonstrated efficacy against both developing schizonts and dormant hypnozoites in preclinical models.[2][6] Atovaquone, an established antimalarial, acts on the mitochondrial electron transport chain and is highly effective against developing liver-stage parasites, forming the basis of its prophylactic use.[5][7][12]
The choice between these compounds in a drug development pipeline may depend on the desired target product profile. This compound's activity against hypnozoites makes it an attractive candidate for a radical cure agent, although in vivo studies in rhesus macaques suggest that further optimization may be needed to prevent relapse.[6][11] Atovaquone's proven clinical efficacy as a prophylactic agent underscores the validity of targeting mitochondrial function for preventing malaria.[12] This comparative guide provides the foundational data and experimental context necessary for researchers to design further head-to-head studies and advance the development of next-generation antimalarials targeting the critical liver stage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 5. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. 4(1H)-Quinolones with Liver Stage Activity against Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Plasmodium liver stage inhibition by halofuginone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Analysis of the Interaction between Atovaquone and Proguanil against Liver Stage Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Causal prophylactic efficacy of atovaquone-proguanil (Malarone) in a human challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro models for human malaria: Targeting the liver stage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow Cytometry Based Detection and Isolation of Plasmodium falciparum Liver Stages In Vitro | PLOS One [journals.plos.org]
KDU691: A Novel Antimalarial Demonstrating Potent Activity Against Artemisinin-Induced Dormant Parasites
A comparative analysis of the cross-resistance profile of the novel phosphatidylinositol 4-kinase (PI4K) inhibitor, KDU691, reveals a unique mechanism of action with significant implications for combating artemisinin-resistant malaria. This guide provides a comprehensive overview of cross-resistance studies, detailing experimental methodologies and presenting key data for researchers, scientists, and drug development professionals.
This compound, an imidazopyrazine compound, exhibits potent anti-parasitic activity by targeting Plasmodium PI4K, a crucial enzyme in the parasite's lifecycle. A key finding is its pronounced efficacy against dihydroartemisinin (B1670584) (DHA)-pretreated dormant ring-stage parasites (DP-rings), a sub-population of parasites that can survive artemisinin (B1665778) treatment and lead to recrudescence. This selective activity on dormant parasites presents a promising strategy to overcome artemisinin resistance.
Comparative In Vitro Efficacy
To assess the cross-resistance profile of this compound, its in vitro activity was compared with other established antimalarial drugs—tafenoquine (B11912) (TQ), atovaquone (B601224) (ATQ), and lumefantrine (B1675429) (LUM)—against both normally developing ring-stage Plasmodium falciparum and DP-rings.
Table 1: Comparative IC50/IC90 Values of Antimalarial Drugs against P. falciparum
| Drug | Target Parasite Stage | P. falciparum Strain(s) | IC50/IC90 (nM) | Reference |
| This compound | Normal Rings | W2 | >700 (No inhibition) | [1][2] |
| DP-rings | W2 | ~35 (IC50) | [1][2] | |
| Asexual blood stages | Multiple drug-resistant strains | 27 - 70 (IC50) | [3] | |
| Asexual blood stages | P. vivax field isolates | ~69 (mean IC50) | [3] | |
| Tafenoquine | Normal Rings & DP-rings | W2 | 700 (IC90, highly active) | [1] |
| Asexual blood stages | Chloroquine-resistant isolates | 500 - 33,100 (IC50 range) | [4][5] | |
| Atovaquone | Normal Rings | W2 | >3 (No inhibition at IC90) | [1] |
| DP-rings | W2 | 3 (IC90, ~50% inhibition) | [1] | |
| Asexual blood stages | Chloroquine-sensitive isolates | 0.889 (geometric mean IC50) | [6] | |
| Asexual blood stages | Chloroquine-resistant isolates | 0.906 (geometric mean IC50) | [6] | |
| Lumefantrine | Normal Rings | W2 | 60 (IC90, inhibitory after 24h) | [1] |
| DP-rings | W2 | 60 (IC90, poor activity) | [1] | |
| Asexual blood stages | Kenyan isolates | ~50 (median IC50) | [7] |
Note: DP-rings are dormant parasites induced by pretreatment with dihydroartemisinin (DHA).
The data clearly indicates that while this compound has minimal effect on normally developing ring-stage parasites, it is highly potent against the dormant forms that are less susceptible to artemisinins. In contrast, tafenoquine was active against both stages, atovaquone showed moderate activity only against DP-rings, and lumefantrine was largely ineffective against DP-rings.[1] This highlights the distinct and complementary mechanism of action of this compound.
Experimental Protocols
The following methodologies were employed in the key cross-resistance studies:
In Vitro Drug Susceptibility Assays
-
Parasite Culture: P. falciparum strains (e.g., W2, Dd2) were cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures were maintained at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Induction of Dormancy (DP-rings): To generate DP-rings, synchronized ring-stage cultures were treated with 700 nM dihydroartemisinin (DHA) for 6 hours. After drug removal, the parasites were cultured for a further 18 hours to allow for the establishment of dormancy.[2]
-
Drug Sensitivity Testing:
-
Synchronized ring-stage parasites or induced DP-rings were seeded in 96-well plates.
-
Serial dilutions of the test compounds (this compound, tafenoquine, atovaquone, lumefantrine) were added to the wells.
-
The plates were incubated for 22-72 hours under standard culture conditions.
-
Parasite growth inhibition was determined using various methods, including the SYBR Green I assay, which measures DNA content, or high-content imaging with mitochondrial and DNA stains (e.g., MitoTracker Orange and DAPI).[1][2]
-
The 50% inhibitory concentration (IC50) or 90% inhibitory concentration (IC90) values were calculated by fitting the dose-response data to a nonlinear regression model.
-
Generation of this compound-Resistant Parasites
To confirm the on-target activity of this compound, resistant parasite lines were generated. For instance, a Dd2 strain was genetically engineered to express a mutated PfPI4K (S1320L), which resulted in a significant increase in the IC90 value for this compound, confirming that PI4K is the primary target.[8]
Mechanism of Action and Resistance Pathway
This compound's mechanism of action is centered on the inhibition of the Plasmodium PI4K signaling pathway. This pathway is essential for the parasite's intracellular development and membrane trafficking. By inhibiting PI4K, this compound disrupts these critical processes.
Conclusion
The cross-resistance studies of this compound demonstrate its unique and highly valuable profile as an antimalarial candidate. Its potent activity against artemisinin-induced dormant parasites, a key contributor to treatment failure, suggests that this compound could be a critical component of future combination therapies aimed at overcoming artemisinin resistance. The lack of cross-resistance with other antimalarials like atovaquone and lumefantrine further underscores its novel mechanism of action. Further research and clinical development of PI4K inhibitors like this compound are warranted to address the growing threat of multidrug-resistant malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. Tafenoquine and its potential in the treatment and relapse prevention of Plasmodium vivax malaria: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
KDU691: A Comparative Analysis of its Prophylactic Efficacy Against Malaria
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prophylactic efficacy of KDU691, a novel Plasmodium phosphatidylinositol 4-kinase (PI4K) inhibitor, against other antimalarial compounds. The following sections detail the available experimental data, outline the methodologies employed in these studies, and visualize key biological and experimental pathways.
This compound has emerged as a promising antimalarial candidate, demonstrating potent activity against multiple stages of the Plasmodium parasite's life cycle.[1][2] Its novel mechanism of action, targeting the parasite's PI4K, makes it a valuable tool in the fight against drug-resistant malaria.[2][3] This guide synthesizes data from preclinical studies to evaluate its prophylactic potential in comparison to other PI4K inhibitors and the established antimalarial, primaquine (B1584692).
Quantitative Efficacy Comparison
The prophylactic efficacy of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative data, comparing this compound with other PI4K inhibitors, LMV599 and MMV390048, as well as the conventional antimalarial drug, primaquine.
Table 1: In Vitro Prophylactic Efficacy Against Plasmodium cynomolgi Liver Stages
| Compound | Target | IC50 against Developing EEFs (μM) | IC50 against Hypnozoites (μM) |
| This compound | P. cynomolgi | 0.06 | 0.18 |
| LMV599 | P. cynomolgi | 0.012 | 0.018 |
| Primaquine | P. cynomolgi | 0.37 | 0.84 |
EEFs (Exo-erythrocytic forms) are the developing liver stages of the malaria parasite. Hypnozoites are dormant liver-stage parasites responsible for relapse in P. vivax and P. ovale malaria.
Table 2: In Vivo Prophylactic Efficacy
| Compound | Animal Model | Parasite Species | Dosing Regimen for Full Protection |
| This compound | Mouse | P. berghei | Single oral dose of 7.5 mg/kg[4] |
| This compound | Rhesus Macaque | P. cynomolgi | Fully protective[5][6] |
| LMV599 | Rhesus Macaque | P. cynomolgi | Single oral dose of 25 mg/kg[5][6] |
| MMV390048 | Mouse | P. berghei | ED90 of 1.1 mg/kg (4 oral doses)[7][8] |
| MMV390048 | Rhesus Macaque | P. cynomolgi | Fully protective[7] |
| Primaquine | Human | P. falciparum / P. vivax | 85-93% protective efficacy (30 mg daily)[3] |
Experimental Protocols
The data presented above were generated using standardized preclinical models for assessing antimalarial prophylactic efficacy. The following are detailed methodologies for the key experiments cited.
In Vitro Liver-Stage Activity Assay (P. cynomolgi)
This assay evaluates the ability of a compound to inhibit the development of liver-stage parasites, including both the actively developing schizonts and the dormant hypnozoites.
-
Cell Culture: Primary rhesus macaque hepatocytes are seeded in 96-well plates and cultured.
-
Sporozoite Infection: Freshly dissected P. cynomolgi sporozoites are added to the hepatocyte cultures.
-
Compound Addition: The test compounds (this compound, LMV599, primaquine) are serially diluted and added to the infected cultures.
-
Incubation: The plates are incubated for a period that allows for the development of both schizonts and the establishment of hypnozoites.
-
Immunofluorescence Staining: After incubation, the cells are fixed and stained with antibodies specific for Plasmodium proteins to visualize and differentiate between developing schizonts and hypnozoites.
-
Data Analysis: The number of parasites in the compound-treated wells is compared to the number in untreated control wells to determine the half-maximal inhibitory concentration (IC50).
In Vivo Causal Prophylaxis Assay (Mouse Model)
This assay assesses the ability of a compound to prevent the establishment of a blood-stage infection after sporozoite challenge.
-
Animal Model: Groups of mice (e.g., BALB/c) are used.
-
Compound Administration: The test compound (e.g., this compound) is administered orally at various doses.
-
Sporozoite Challenge: Shortly after drug administration, mice are challenged with an intravenous injection of P. berghei sporozoites.
-
Monitoring: Blood smears are taken from the mice for a set period (e.g., 14 days) to monitor for the presence of blood-stage parasites (parasitemia).
-
Efficacy Determination: The dose at which 90% of the animals remain free of parasitemia (ED90) is determined. Complete protection is noted when no parasites are detected in the blood during the follow-up period.
In Vivo Prophylactic Efficacy (Rhesus Macaque Model)
This model more closely mimics human malaria and is used for later-stage preclinical evaluation.
-
Animal Model: Rhesus macaques are used.
-
Compound Administration: The test compounds (this compound, LMV599) are administered orally.
-
Sporozoite Challenge: Animals are infected with P. cynomolgi sporozoites.
-
Monitoring: Blood samples are regularly taken to monitor for the development of blood-stage infection.
-
Efficacy Assessment: The ability of the compound to prevent the emergence of blood-stage parasites is evaluated.
Visualizing the Pathways
To better understand the context of this compound's action and the experimental processes involved, the following diagrams are provided.
Caption: Experimental workflow for evaluating prophylactic efficacy.
Caption: Simplified signaling pathway of this compound action.
References
- 1. Prophylactic efficacy of primaquine for preventing Plasmodium falciparum and Plasmodium vivax parasitaemia in travelers: A meta-analysis and systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI4 Kinase Is a Prophylactic but Not Radical Curative Target in Plasmodium vivax-Type Malaria Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI4K is a prophylactic, but not radical curative target in Plasmodium vivax-type malaria parasites | Medicines for Malaria Venture [mmv.org]
- 7. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking KDU691's activity against a panel of drug-resistant clinical isolates
A novel antiplasmodial agent, KDU691, shows significant promise in combating drug-resistant strains of malaria parasites. This imidazopyrazine compound, a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), demonstrates broad activity against multiple life-cycle stages of the parasite, including those resistant to current frontline treatments.
Researchers and drug development professionals are continually challenged by the emergence and spread of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite. This compound offers a novel mechanism of action that is effective against artemisinin-resistant parasites, a growing threat to global malaria control efforts.
Comparative Efficacy Against Drug-Resistant Plasmodium falciparum Isolates
This compound has been benchmarked against a panel of drug-resistant P. falciparum strains, demonstrating potent inhibitory activity. The compound is particularly effective against dormant ring-stage parasites (DP-rings) that have been pre-treated with dihydroartemisinin (B1670584) (DHA), a characteristic of artemisinin (B1665778) resistance.[1][2] this compound's efficacy extends to parasites with mutations in the K13 gene, a known marker for artemisinin resistance.[1][2]
| Parasite Strain | Resistance Profile | This compound IC50 (nM) | Chloroquine IC50 (nM) | Artemisinin IC50 (nM) | Reference Compound IC50 (nM) |
| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | ~1400 (IC90 for DP-rings)[1][3] | >100 | ~3-5 | - |
| Dd2-WT | Wild-Type (background for resistant lines) | 1400 (IC90)[1][3] | - | - | - |
| Dd2-PfPI4K-S1320L | This compound-resistant | >1400 (IC90 for DP-rings)[1] | - | - | - |
| Dd2-PfRab11A-D139Y | This compound-resistant | >1400 (IC90 for DP-rings)[1] | - | - | - |
| P. falciparum field isolates | Artemisinin-resistant (K13 mutants) | Not specified | - | - | - |
| P. vivax field isolates | - | ~69 (mean)[4] | - | - | - |
| P. falciparum field isolates | - | ~118 (mean)[4] | - | - | - |
Note: IC50/IC90 values can vary between studies depending on the specific assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Mechanism of Action: Targeting a Key Parasite Enzyme
This compound exerts its antiplasmodial effect by inhibiting Plasmodium phosphatidylinositol 4-kinase (PI4K).[4][5] This enzyme is crucial for the parasite's intracellular development and is involved in multiple stages of its life cycle.[5] The inhibitory action of this compound is ATP-competitive, suggesting it binds to the ATP-binding pocket of the enzyme.[4] This novel mechanism of action is a key reason for its effectiveness against strains resistant to other antimalarials.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound's activity.
In Vitro Drug Susceptibility Testing: 72-hour SYBR Green I-based Assay
This assay is a standard method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: this compound and reference antimalarial drugs are serially diluted in dimethyl sulfoxide (B87167) (DMSO) and then further diluted in culture medium to achieve the final desired concentrations.
-
Assay Plate Preparation: 100 µL of the drug dilutions are added to the wells of a 96-well microtiter plate.
-
Parasite Seeding: Synchronized ring-stage parasites are added to the wells at a final parasitemia of 0.5% and a hematocrit of 2%.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is then added to each well.
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasite DNA, and thus to the number of viable parasites.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 values are calculated using a non-linear regression model.
Dormant Ring-Stage (DP-ring) Assay
This assay specifically assesses the activity of compounds against artemisinin-induced dormant parasites.
-
Dormancy Induction: Synchronized ring-stage parasites are treated with a high concentration of dihydroartemisinin (DHA) (e.g., 700 nM) for 6 hours to induce dormancy.[1][2]
-
Drug Exposure: After DHA washout, the parasites are exposed to serial dilutions of this compound or other test compounds for a specified period (e.g., 24-48 hours).[2]
-
Growth Measurement: Parasite viability and growth are assessed using high-content imaging with mitochondrial and DNA stains (e.g., MitoTracker Orange and DAPI) or by flow cytometry with viability dyes like Rhodamine 123.[2]
-
Data Analysis: The percentage of viable parasites is determined relative to untreated controls, and IC50 values are calculated.
Visualizing the Pathways and Workflows
To better illustrate the experimental processes and the compound's mechanism of action, the following diagrams are provided.
References
- 1. The Plasmodium PI(4)K inhibitor this compound selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
